Technical Documentation Center

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride
  • CAS: 614731-30-5

Core Science & Biosynthesis

Foundational

Target Identification: 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride

Executive Summary The compound 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride represents a specific structural class of aryloxymethyl-piperidines .[1][2] This scaffold is a "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride represents a specific structural class of aryloxymethyl-piperidines .[1][2] This scaffold is a "privileged structure" in medicinal chemistry, historically associated with the modulation of monoaminergic signaling in the Central Nervous System (CNS).

Based on Structure-Activity Relationship (SAR) continuity with established therapeutics (e.g., Femoxetine, Litoxetine analogs) and fragment-based analysis, the primary putative targets for this molecule are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET) .[1][2]

This guide outlines a rigorous, self-validating technical workflow to confirm these targets, quantify binding affinity, and assess functional efficacy. The approach moves from in silico pharmacophore mapping to in vitro radioligand binding and functional uptake inhibition.[2]

Structural Analysis & Target Prediction

Chemical Scaffold Deconstruction

The molecule consists of three pharmacophoric elements critical for target recognition:

  • Cationic Center: The piperidine nitrogen (protonated at physiological pH) mimics the terminal amine of serotonin (5-HT) or norepinephrine (NE), forming an ionic bond with the conserved aspartate residue (e.g., Asp98 in hSERT) in the transporter binding pocket.[1][2]

  • Linker: The oxymethyl (-CH2-O-) bridge provides rotational freedom, allowing the aromatic ring to adopt the correct dihedral angle for hydrophobic pocket occupation.[1][2]

  • Lipophilic Moiety: The 2-fluorophenyl ring serves as a hydrophobic anchor.[1][2] The ortho-fluorine substitution typically enhances metabolic stability against ring hydroxylation and alters the electrostatic potential of the ring, potentially improving selectivity for SERT over NET or DAT (Dopamine Transporter).[1][2]

In Silico Target Prediction

Before wet-lab validation, the target profile is narrowed using similarity ensemble approaches.[1][2]

  • Primary Hypothesis: The 3-substituted piperidine ether motif is structurally homologous to the "phenyl-piperidine" class of reuptake inhibitors.[1][2] Unlike Paroxetine (a 3,4-disubstituted piperidine), this molecule lacks the secondary phenyl ring at position 4, suggesting it may act as a lower-affinity, potentially more selective modulator, or possess "mixed" affinity for Sigma-1 receptors (

    
    R).[1][2]
    
  • Secondary Hypothesis: Off-target activity at the NMDA receptor (GluN2B subunit) and Sodium Channels (Nav1.x) is common for lipophilic piperidines and must be excluded via safety profiling.[1][2]

Phase I: Primary Target Validation (Radioligand Binding)

The "Gold Standard" for confirming target engagement is the competition radioligand binding assay.[2] This determines the affinity (


) of the compound for the predicted transporters.[2]
Experimental Design: The "Matryoshka" Screen

We utilize a tiered screening approach:

  • Tier 1 (Single Point): Screen at 10

    
    M to assess >50% displacement.[1][2]
    
  • Tier 2 (Isotherm): Full dose-response (

    
     to 
    
    
    
    M) to determine
    
    
    and
    
    
    .
Detailed Protocol: hSERT & hNET Binding Assay

Materials:

  • Source Tissue/Cells: HEK-293 cells stably expressing human SERT (hSERT) or human NET (hNET).[1][2]

  • Radioligands:

    • SERT:

      
      -Paroxetine (
      
      
      
      nM) or
      
      
      -Citalopram.[1][2]
    • NET:

      
      -Nisoxetine (
      
      
      
      nM).[1][2]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][2]

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 5–10

    
     g/well .[1][2]
    
  • Incubation:

    • In a 96-well plate, add 25

      
      L of test compound (3-((2-Fluorophenoxy)methyl)piperidine HCl) at varying concentrations.
      
    • Add 25

      
      L of Radioligand (final conc.[1][2] near 
      
      
      
      ).
    • Add 150

      
      L of Membrane suspension.[1][2]
      
    • Non-Specific Binding (NSB): Define using 10

      
      M Fluoxetine (for SERT) or Desipramine (for NET).[1][2]
      
  • Equilibrium: Incubate for 60 min at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand sticking) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity (CPM) via Liquid Scintillation Counting (LSC).[1][2]

Data Analysis: Convert CPM to % Inhibition. Fit data to a one-site competition model to derive


.[1][2] Calculate 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is its dissociation constant.[1][2]

Phase II: Functional Characterization (Uptake Inhibition)[1][2]

Binding does not prove inhibition.[1][2] The compound could theoretically be a "silent binder" (unlikely for transporters) or a substrate-releaser.[1][2] We must prove it functionally blocks neurotransmitter reuptake.[1][2]

Protocol: Fluorescent Neurotransmitter Uptake Assay

This method avoids radioactivity, utilizing a fluorescent substrate (e.g., ASP+, a fluorescent analog of MPP+) that mimics monoamines.

Workflow:

  • Seeding: Plate hSERT/hNET-expressing CHO cells in black-walled, clear-bottom 96-well plates (50,000 cells/well).

  • Pre-incubation: Remove media, wash with HBSS.[1][2] Add test compound (0.1 nM – 10

    
    M) and incubate for 15 min at 37°C.
    
  • Substrate Addition: Add fluorescent substrate (ASP+) to a final concentration of 10

    
    M.[1][2]
    
  • Kinetic Read: Immediately measure fluorescence (Ex 475 nm / Em 605 nm) every 30 seconds for 20 minutes on a kinetic plate reader.

  • Result: A true inhibitor will flatten the slope of fluorescence accumulation compared to vehicle control.[1][2]

Data Presentation & Interpretation

Expected Results Table
ParameterhSERT (Serotonin)hNET (Norepinephrine)hDAT (Dopamine)Interpretation
Binding (

)
< 50 nM< 100 nM> 1000 nMPotent dual inhibitor (SNRI profile).[1][2]
Selectivity Ratio 12-10> 100Indicates balanced activity or slight SERT preference.[1][2]
Functional (

)
~

Value
~

Value
N/AConfirms antagonist (reuptake inhibitor) mode of action.[1][2]
Visualization: Target Identification Workflow

TargetID_Workflow Compound 3-((2-Fluorophenoxy)methyl) piperidine HCl InSilico In Silico Prediction (Pharmacophore Mapping) Compound->InSilico Structural Analysis Binding Radioligand Binding (hSERT / hNET) InSilico->Binding Predicted Targets Functional Functional Uptake Assay (Neurotransmitter Inhibition) Binding->Functional Ki < 100nM Selectivity Selectivity Profiling (hDAT, hERG, Sigma-1) Binding->Selectivity Off-Target Check Validation Target Validation Confirmed (SSRI / NRI Profile) Functional->Validation Efficacy Confirmed Selectivity->Validation Safety Profile

Figure 1: The "Matryoshka" strategy for deconvoluting the target of the piperidine derivative, moving from structural prediction to functional validation.

Mechanistic Insight: The Synaptic Interface

Understanding why this molecule works requires visualizing the synaptic cleft.[1][2] The 3-((2-fluorophenoxy)methyl)piperidine molecule competes with endogenous serotonin for the central substrate-binding site (S1) of the transporter.[1][2]

Synaptic_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High 5-HT Conc.) Presynaptic->Synapse 5-HT Release Postsynaptic Postsynaptic Receptor (5-HT Activation) Synapse->Postsynaptic Signaling SERT SERT Transporter Synapse->SERT Reuptake (Normal) SERT->Presynaptic Recycling (Inhibited) Compound Inhibitor (Piperidine Analog) Compound->SERT BLOCKS (Ki ~ nM)

Figure 2: Mechanism of Action.[1][2] The compound blocks the SERT recycling pathway, increasing synaptic residence time of serotonin.

References

  • Orjales, A., et al. (2003).[2] Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters.[1][2][3] Journal of Medicinal Chemistry.

  • Tatsumi, M., et al. (1997).[2] Pharmacological profile of a novel serotonin reuptake inhibitor. European Journal of Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Santa Cruz Biotechnology . 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride Product Data Sheet. (Note: Reference for structural analog availability).

Sources

Exploratory

Technical Monograph: Biological Profile &amp; Synthetic Utility of 3-((2-Fluorophenoxy)methyl)piperidine HCl

This technical guide provides an in-depth analysis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride , a privileged structural scaffold in medicinal chemistry.[1] This compound serves as a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride , a privileged structural scaffold in medicinal chemistry.[1] This compound serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents, particularly acting as a simplified template for Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibitors.

[1]

Compound Class: Aryloxyalkyl-piperidine Primary Application: CNS Drug Discovery (SRI/NRI Scaffolds), Fragment-Based Drug Design (FBDD) CAS Registry (Free Base): 768358-04-9 (Analogous reference)[1]

Executive Technical Summary

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride represents a "privileged structure" in neuropharmacology.[1] It constitutes the core backbone of several blockbuster antidepressants (e.g., Paroxetine) but lacks the secondary sterically bulky substituent (typically a phenyl group at the C4 position) required for sub-nanomolar potency.[1]

As a research tool, this molecule is utilized to:

  • Map the S1 Binding Pocket: Probe the steric tolerance of the serotonin transporter (SERT) orthosteric site.[1]

  • Study Halogenation Effects: Analyze the role of ortho-fluorine substitution in metabolic stability and lipophilicity modulation (

    
    ).
    
  • Serve as a Synthetic Precursor: Act as a late-stage intermediate for generating diverse CNS-active libraries via N-alkylation or C-functionalization.[1]

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Causality

The biological activity of this compound is dictated by three pharmacophoric elements:

  • The Basic Center (Piperidine Nitrogen): At physiological pH (7.4), the secondary amine is protonated (

    
    ).[1] This cationic center mimics the terminal amine of serotonin (5-HT), forming a crucial salt bridge with Aspartate residues (e.g., Asp98 in hSERT) within the transporter's binding pocket.[1]
    
  • The Linker (Methylene-Ether): The

    
     spacer provides rotational freedom, allowing the aromatic ring to adopt the correct dihedral angle for 
    
    
    
    stacking interactions with tyrosine/phenylalanine residues in the receptor.[1]
  • The Lipophilic Tail (2-Fluorophenyl):

    • Electronic Effect: The fluorine atom is highly electronegative, withdrawing electron density from the phenyl ring.[1] This alters the quadrupole moment, potentially enhancing

      
      -stacking interactions with electron-rich aromatic residues in the target protein.[1]
      
    • Metabolic Blockade: Substitution at the ortho position hinders metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), extending the compound's half-life compared to its non-fluorinated analog.[1]

Pharmacophore Visualization

The following diagram illustrates the mapping of the molecule against the standard Monoamine Transporter Pharmacophore.

Pharmacophore cluster_features Pharmacophoric Elements cluster_target Target Interaction (SERT/NET) Compound 3-((2-Fluorophenoxy)methyl) piperidine HCl Amine Protonated Nitrogen (Cationic Center) Compound->Amine Contains Linker Ether Linker (H-Bond Acceptor) Compound->Linker Contains Aryl 2-Fluorophenyl Ring (Lipophilic Domain) Compound->Aryl Contains Asp98 Aspartate 98 (Salt Bridge) Amine->Asp98 Ionic Bond Pocket Hydrophobic Pocket Linker->Pocket Orientation Tyr176 Tyrosine 176 (Pi-Stacking) Aryl->Tyr176 Pi-Pi Interaction

Figure 1: Pharmacophore mapping of the title compound against key residues in the Serotonin Transporter (SERT) binding site.[1]

Biological Activity Profile

Monoamine Reuptake Inhibition (Inferred)

While the 3,4-disubstituted analogs (like Paroxetine) are potent SSRIs (


 nM), the 3-monosubstituted scaffold typically exhibits micromolar to high-nanomolar affinity  (

).[1]
  • Mechanism: Competitive inhibition of the solute carrier family 6 (SLC6) transporters.[1]

  • Selectivity: Monosubstituted piperidine ethers often show a "mixed" profile, inhibiting both SERT and NET (Norepinephrine Transporter).[1] This is comparable to the activity profile of Viloxazine or Reboxetine analogs.[1]

  • Significance: This compound represents the "minimal binder."[1] It binds to the transporter but lacks the "clamp" mechanism provided by the C4-phenyl group of Paroxetine, resulting in a faster off-rate (

    
    ) and lower potency.[1]
    
Off-Target Activity: Sigma Receptors

Simple N-substituted or unsubstituted piperidines with lipophilic tails are frequently ligands for Sigma-1 (


) receptors .[1]
  • Activity: Agonist or Antagonist (context-dependent).[1]

  • Relevance: Sigma-1 modulation is associated with neuroprotection and cognitive enhancement.[1] Researchers must control for

    
     binding when using this compound as a specific SERT probe.[1]
    

Experimental Protocols

Synthesis via Mitsunobu Reaction

The most reliable route to generate the ether linkage with high preservation of stereochemistry (if starting from chiral material) is the Mitsunobu reaction.[1]

Reaction Scheme:



Protocol:

  • Reagents: 3-Hydroxymethylpiperidine (N-Boc protected), 2-Fluorophenol, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Procedure:

    • Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) and 2-Fluorophenol (1.1 eq) and

      
       (1.2 eq) in THF under 
      
      
      
      atmosphere.
    • Cool to 0°C.[1]

    • Add DIAD (1.2 eq) dropwise over 20 minutes (exothermic).

    • Stir at Room Temperature (RT) for 12 hours.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group and generate the Hydrochloride salt .[1]

  • Purification: Recrystallization from Ethanol/Ether.[1]

In Vitro Binding Assay (Radioligand Displacement)

To determine the affinity (


) of the compound for SERT.[1]

Materials:

  • Source: Rat cortical synaptic membranes.[1]

  • Radioligand:

    
    -Citalopram (Specific for SERT).[1]
    
  • Non-specific blocker: Fluoxetine (

    
    ).[1]
    

Workflow:

  • Preparation: Homogenize rat cortex in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1]

  • Incubation:

    • Mix membrane suspension (

      
       protein) with 
      
      
      
      -Citalopram (1 nM).[1]
    • Add test compound (3-((2-Fluorophenoxy)methyl)piperidine HCl) at concentrations ranging from

      
       to 
      
      
      
      .[1]
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Data Visualization: Biological Pathway[1]

The following diagram details the synaptic mechanism of action for this class of compounds.

Mechanism Presynaptic Presynaptic Neuron Vesicles Synaptic Vesicles (5-HT Storage) Presynaptic->Vesicles Release Cleft Synaptic Cleft Vesicles->Cleft Exocytosis of 5-HT SERT SERT Transporter (Reuptake Pump) Cleft->SERT Natural Reuptake Receptors 5-HT Receptors (Signal Transduction) Cleft->Receptors Binding Postsynaptic Postsynaptic Neuron SERT->Presynaptic Recycling Compound 3-((2-F)phenoxy)methyl piperidine HCl Compound->SERT COMPETITIVE BLOCKADE (Increases Cleft 5-HT) Receptors->Postsynaptic Activation

Figure 2: Mechanism of Action. The compound competitively blocks the SERT transporter, preventing serotonin recycling and increasing synaptic concentration.[1]

Safety & Handling (MSDS Summary)

As a potent bioactive amine, this compound must be handled with strict safety protocols.[1]

ParameterSpecification
Hazard Class Acute Tox. 4 (Oral), Irritant (Skin/Eye)
GHS Signal WARNING
Physical State White to off-white crystalline solid (HCl salt)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
Storage Desiccate at -20°C; Hygroscopic
PPE Nitrile gloves, safety goggles, N95 dust mask or fume hood

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

  • Ingestion: Immediately call a POISON CENTER.[1] Do not induce vomiting without medical advice.

References

  • Barnes, N. M., & Sharp, T. (1999).[1] A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.[1]

  • Andersen, J., et al. (2009).[1] Molecular determinants of ligand binding to the serotonin transporter: The role of the "gate" residues. Journal of Biological Chemistry, 284(16), 10276-10284.[1]

  • Mellin, C., et al. (1988).[1] 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[1][2] Synthesis and antidepressant activity.[1][3][2] Farmaco, 43(6), 507-521.[1] (Primary reference for the 3-aryloxymethyl-piperidine class).[1][2]

  • PubChem Compound Summary. (2024). 3-((2-Fluorophenoxy)methyl)piperidine.[1][4][5] National Center for Biotechnology Information.[1] [1]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

For Research, Scientific, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 3-((2-Fluorophenoxy)methyl)piperidine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related fluorophenoxy piperidine analogs to project a detailed profile encompassing its likely mechanism of action, pharmacodynamics, pharmacokinetics, and safety considerations. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the potential therapeutic applications and guiding future experimental design. The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently found in clinically approved drugs targeting the central nervous system (CNS).[1] The introduction of a fluorophenoxy moiety can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2]

Introduction: The Rationale for 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride in CNS Drug Discovery

The piperidine nucleus is a cornerstone in the development of CNS-active pharmaceuticals, valued for its favorable pharmacokinetic properties such as good oral bioavailability and the ability to penetrate the blood-brain barrier.[3] The strategic incorporation of a fluorophenoxy group can enhance metabolic stability by blocking potential sites of oxidation and can also influence receptor binding affinity and selectivity.[4] The 3-substitution pattern on the piperidine ring is a common feature in many biologically active compounds.[5]

Given these structural features, 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is hypothesized to be a modulator of monoamine neurotransmission. Monoamine systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), are critical regulators of mood, cognition, and behavior, and are the targets of many successful therapeutics for psychiatric and neurological disorders. This guide will explore the probable interaction of the title compound with the transporters responsible for the reuptake of these neurotransmitters.

Postulated Mechanism of Action: A Monoamine Transporter Modulator

Based on the pharmacology of structurally similar analogs, 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is likely to exhibit inhibitory activity at one or more of the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[6][7][8] The affinity and selectivity for these transporters will ultimately define its therapeutic potential.

Signaling Pathway: Inhibition of Monoamine Reuptake

The primary mechanism of action is anticipated to be the blockade of presynaptic monoamine transporters. By inhibiting reuptake, the compound would increase the concentration of serotonin, dopamine, and/or norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (Monoamines) Monoamines Monoamines (5-HT, DA, NE) Presynaptic_Vesicle->Monoamines Release Monoamine_Transporter Monoamine Transporter (SERT, DAT, or NET) Compound 3-((2-Fluorophenoxy)methyl) piperidine hydrochloride Compound->Monoamine_Transporter Inhibition Monoamines->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Binding & Signal Transduction

Caption: Postulated mechanism of action of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride.

Anticipated Pharmacodynamic Profile

The pharmacodynamic properties of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride will be dictated by its binding affinities (Ki) for SERT, DAT, and NET. The relative potencies at these transporters will determine its classification as a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), a dopamine reuptake inhibitor (DRI), or a triple reuptake inhibitor (TRI).

Pharmacodynamic Parameter Anticipated Profile Rationale based on Analogs
Primary Target(s) Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Fluorophenoxy piperidine derivatives have shown high affinity for these transporters.[6][7][8]
Binding Affinity (Ki) Expected in the low nanomolar to sub-micromolar range.Similar 3-substituted piperidine analogs exhibit potent binding to monoamine transporters.[7]
Functional Activity Reuptake inhibition.This is the canonical function of compounds that bind to the substrate site of monoamine transporters.
Potential Therapeutic Indications Depression, Anxiety Disorders, Attention-Deficit/Hyperactivity Disorder (ADHD), Neuropathic Pain.Dependent on the selectivity profile. SSRIs and SNRIs are used for depression and anxiety, while DRIs and NRIs are effective for ADHD.[9]

Projected Pharmacokinetic Profile

The pharmacokinetic properties of a CNS drug are critical for its efficacy and safety. The inclusion of the piperidine ring and a fluorine atom suggests a profile amenable to oral administration and CNS penetration.

Pharmacokinetic Parameter Projected Characteristics Rationale
Absorption Good oral bioavailability is anticipated.The piperidine scaffold generally confers favorable absorption characteristics.[3]
Distribution Likely to cross the blood-brain barrier.The lipophilicity imparted by the fluorophenoxy group should facilitate CNS penetration.[10][11]
Metabolism The fluorinated phenyl ring is expected to be more resistant to oxidative metabolism. The piperidine ring may undergo N-dealkylation or oxidation.Fluorine substitution can block sites of metabolism, potentially increasing the half-life.[4]
Excretion Primarily renal excretion of metabolites.This is a common route of elimination for small molecule drugs.

Preliminary Safety and Toxicological Considerations

While specific toxicity data is unavailable, general toxicological principles for piperidine and fluorinated compounds can be considered.

  • General Piperidine Toxicity: At high concentrations, piperidine can be corrosive and cause skin and eye burns.[12] Systemic exposure can lead to effects on the liver and kidneys.[12]

  • Fluorinated Compound Toxicity: A key consideration is the potential for defluorination, which could lead to the formation of fluoride ions or other toxic metabolites. However, the carbon-fluorine bond is generally strong and metabolically stable.[4][13]

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

This assay determines the affinity of the compound for SERT, DAT, and NET.

Workflow: Radioligand Binding Assay

BINDING_ASSAY_WORKFLOW Start Start Prepare_Membranes Prepare cell membranes expressing human SERT, DAT, or NET Start->Prepare_Membranes Incubate Incubate membranes with a radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of the test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for determining monoamine transporter binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human recombinant SERT, DAT, or NET. Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[14]

To rule out off-target effects, it is prudent to assess the compound's potential to inhibit MAO-A and MAO-B, enzymes involved in the degradation of monoamines.

Step-by-Step Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: Employ a fluorogenic substrate that produces a fluorescent product upon oxidation by MAO.

  • Assay Procedure: Pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC50 value for MAO-A and MAO-B inhibition.[15][16][17][18]

In Vivo Assays

Based on the in vitro profile, appropriate in vivo models can be selected to assess the compound's therapeutic potential.

The FST is a widely used behavioral model to screen for antidepressant-like activity.

Step-by-Step Protocol:

  • Acclimation: Acclimate rodents (mice or rats) to the testing room.

  • Drug Administration: Administer 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Pre-test Session (optional for rats): Place the animal in a cylinder of water for a 15-minute pre-swim.

  • Test Session: 24 hours after the pre-test (for rats) or after an appropriate pre-treatment time (for mice), place the animal back in the water cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

The EPM is a standard behavioral test for assessing anxiety-like behavior and the efficacy of anxiolytic drugs.[19][20][21]

Step-by-Step Protocol:

  • Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Behavioral Recording: Over a 5-minute period, record the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and the number of entries into the open arms suggests an anxiolytic-like effect.[19][21]

Conclusion and Future Directions

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride represents a promising chemical scaffold for the development of novel CNS therapeutics. Based on the analysis of structurally related compounds, it is strongly hypothesized that this molecule will function as a monoamine transporter inhibitor. The precise selectivity profile for SERT, DAT, and NET will be the primary determinant of its therapeutic utility.

The experimental protocols outlined in this guide provide a clear path forward for the comprehensive pharmacological characterization of this compound. Future research should focus on:

  • Definitive in vitro profiling: Elucidating the precise binding affinities and functional potencies at all three monoamine transporters.

  • In vivo behavioral pharmacology: Validating the antidepressant and/or anxiolytic-like effects in robust animal models.

  • Pharmacokinetic studies: Determining the oral bioavailability, brain penetration, and metabolic fate of the compound.

  • Safety pharmacology: Assessing the potential for off-target effects and establishing a preliminary safety profile.

Through a systematic and rigorous evaluation, the full therapeutic potential of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride can be elucidated, potentially leading to the development of a novel treatment for a range of psychiatric and neurological disorders.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. (n.d.). Retrieved from [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (n.d.). Retrieved from [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics, and drug interactions. (n.d.). Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Significance of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (n.d.). Retrieved from [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). MDPI. Retrieved from [Link]

  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry B. Retrieved from [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (n.d.). Retrieved from [Link]

  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (n.d.). ResearchGate. Retrieved from [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. (n.d.). Retrieved from [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Examples of biologically active 3-substituted piperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Models to Evaluate Anti-Anxiety Effect. (2021). Research and Reviews: A Journal of Pharmacology and Toxicological Studies. Retrieved from [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Experimental Models for Screening Anxiolytic Activity. (n.d.). JETIR. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). Retrieved from [Link]

  • BindingDB BDBM50136154 4-[(4-Fluoro-phenoxy)-phenyl-methyl]-piperidine. (n.d.). Retrieved from [Link]

  • Binding affinity for serotonin transporter (SERT) using [125I]RTI-55. (n.d.). PubChem. Retrieved from [Link]

  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. (n.d.). Sci-Hub. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules. Retrieved from [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design strategy and SAR of multi-targeted alkoxy-piperidines as antidepressants. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (n.d.). Retrieved from [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (n.d.). Retrieved from [Link]

  • Methods of treating alzheimer's disease with piperidin derivates. (n.d.). Google Patents.
  • Piperidine compounds and their preparation and use. (n.d.). Google Patents.
  • Piperidine-piperazine ligands for neurotransmitter receptors. (n.d.). Google Patents.
  • Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (n.d.). Retrieved from [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituted piperidine compound and use thereof. (n.d.). Google Patents.
  • Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. (n.d.). Google Patents.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathways leading to 3-((2-Fluorophenoxy)methyl)pipe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The narrative delves into the strategic considerations behind the synthetic design, offering detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Piperidine Moiety

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule, 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, incorporates a fluorinated aromatic ether linkage, a common strategy to enhance metabolic stability and receptor binding affinity.

This guide will explore two robust and widely applicable synthetic strategies for the preparation of this compound: the Williamson Ether Synthesis and the Mitsunobu Reaction . Both pathways commence from the readily available N-Boc-3-(hydroxymethyl)piperidine and converge to the desired product after a deprotection and salt formation sequence.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the key bond disconnection at the ether linkage. This disconnection points to two primary synthetic approaches, both of which rely on the formation of the aryl ether bond between the 3-(hydroxymethyl)piperidine core and the 2-fluorophenol moiety.

Retrosynthesis Target 3-((2-Fluorophenoxy)methyl)piperidine HCl Intermediate1 3-((2-Fluorophenoxy)methyl)piperidine Target->Intermediate1 HCl Salt Formation Intermediate2 N-Boc-3-((2-Fluorophenoxy)methyl)piperidine Intermediate1->Intermediate2 N-Boc Deprotection Precursor1 N-Boc-3-(hydroxymethyl)piperidine Intermediate2->Precursor1 Ether Synthesis (Williamson or Mitsunobu) Precursor2 2-Fluorophenol Intermediate2->Precursor2 Ether Synthesis (Williamson or Mitsunobu) Precursor3 N-Boc-3-(chloromethyl)piperidine Intermediate2->Precursor3 Williamson Ether Synthesis Williamson_Workflow cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Ether Formation cluster_2 Step 3: Deprotection & Salt Formation A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B Boc₂O, Et₃N C N-Boc-3-(mesyloxymethyl)piperidine B->C MsCl, Et₃N F N-Boc-3-((2-fluorophenoxy)methyl)piperidine C->F DMF, Heat D 2-Fluorophenol E Sodium 2-fluorophenoxide D->E NaH E->F DMF, Heat G 3-((2-Fluorophenoxy)methyl)piperidine F->G HCl/Dioxane H 3-((2-Fluorophenoxy)methyl)piperidine HCl G->H HCl in Ether

Caption: Workflow for the Williamson ether synthesis pathway.

Step-by-Step Experimental Protocol (Williamson Ether Synthesis)

Step 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine

This intermediate is a crucial starting material for both proposed pathways. Its synthesis from 3-hydroxypiperidine is a standard protection procedure.

Reagent/SolventMolar Eq.Amount
3-Hydroxypiperidine1.010.1 g
Di-tert-butyl dicarbonate (Boc₂O)1.124.0 g
Triethylamine (Et₃N)1.212.1 g
Dichloromethane (DCM)-200 mL

Procedure:

  • To a stirred solution of 3-hydroxypiperidine in dichloromethane at 0 °C, add triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)piperidine as a colorless oil.

Step 2: Synthesis of N-Boc-3-((2-fluorophenoxy)methyl)piperidine

This step involves the formation of the key ether linkage.

Reagent/SolventMolar Eq.Amount
N-Boc-3-(hydroxymethyl)piperidine1.021.5 g
2-Fluorophenol1.213.4 g
Sodium Hydride (60% in mineral oil)1.56.0 g
N,N-Dimethylformamide (DMF)-150 mL

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 2-fluorophenol in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • To this solution, add a solution of N-Boc-3-(hydroxymethyl)piperidine in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-((2-fluorophenoxy)methyl)piperidine.

Step 3: Synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Reagent/SolventMolar Eq.Amount
N-Boc-3-((2-fluorophenoxy)methyl)piperidine1.030.9 g
4 M HCl in 1,4-DioxaneExcess50 mL
Diethyl Ether-200 mL

Procedure:

  • Dissolve N-Boc-3-((2-fluorophenoxy)methyl)piperidine in a minimal amount of diethyl ether.

  • To this solution, add 4 M HCl in 1,4-dioxane dropwise with stirring at 0 °C.

  • A white precipitate will form. Continue stirring for 2 hours at room temperature.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride as a white crystalline solid. [1]

Synthetic Pathway 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage. [2][3]This reaction proceeds via the in-situ activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol. [2]

Overall Workflow for Mitsunobu Reaction

Mitsunobu_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-(hydroxymethyl)piperidine C N-Boc-3-((2-fluorophenoxy)methyl)piperidine A->C PPh₃, DIAD, THF B 2-Fluorophenol B->C PPh₃, DIAD, THF D 3-((2-Fluorophenoxy)methyl)piperidine C->D HCl/Dioxane E 3-((2-Fluorophenoxy)methyl)piperidine HCl D->E HCl in Ether

Sources

Foundational

discovery and history of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

The following technical guide details the chemical identity, synthesis, and pharmacological context of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride . A Critical Intermediate in Aryloxymethyl-Piperidine Pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride .

A Critical Intermediate in Aryloxymethyl-Piperidine Pharmacophore Development[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4][5]

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a specialized heterocyclic ether used primarily as a scaffold in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Sigma receptor ligands.[1][2][3] Unlike the 4-substituted analogs (related to Paroxetine), the 3-substituted piperidines represent a distinct structural class investigated for their ability to modulate monoamine transporter selectivity and metabolic stability.[1][2][3]

This compound serves as a high-value Structure-Activity Relationship (SAR) probe , allowing medicinal chemists to evaluate the "ortho-fluorine effect" on ether-linked pharmacophores.[1][2][3]

Chemical Data Table
PropertySpecification
IUPAC Name 3-[(2-fluorophenoxy)methyl]piperidine hydrochloride
Common Code 3-FPM-Pip-HCl
Molecular Formula C₁₂H₁₆FNO[1][2][3] · HCl
Molecular Weight 245.72 g/mol
CAS Number (Free Base) Analogous to 405090-68-8 (3-fluoro isomer)
Core Scaffold Piperidine (3-substituted)
Functional Class Aryl-alkyl ether; Secondary amine
Key Structural Feature Ortho-fluorinated phenoxy ring linked via methylene bridge

Historical Context: The Evolution of the Scaffold

The discovery of 3-((2-Fluorophenoxy)methyl)piperidine is not attributed to a single "eureka" moment but rather to the systematic exploration of non-tricyclic antidepressants in the late 1970s and 1980s.[1][2][3]

The "Dissected" Antidepressant Strategy

Early antidepressants (TCAs like Imipramine) were rigid, tricyclic structures.[1][2][3] Researchers at companies like Ferrosan and Beecham began "dissecting" these rings to find the essential pharmacophore.[1][2][3]

  • Femoxetine & Paroxetine: These established the 4-substituted piperidine as a potent SERT inhibitor.[1][2][3]

  • The 3-Substitution Shift: Chemists investigated the 3-position to alter the spatial vector of the aryl group.[1][2][3] This shift often reduced potency at the dopamine transporter (DAT) while retaining affinity for SERT/NET, improving the side-effect profile.[1][2][3]

  • The Fluorine Optimization: The introduction of the 2-fluoro group (ortho-substitution) was a strategic choice to:

    • Block Metabolism: Prevent hydroxylation at the electron-rich ortho-position.[1][2][3]

    • Conformational Lock: The fluorine atom exerts a steric and electrostatic influence that restricts the rotation of the ether bond, potentially locking the molecule in a bioactive conformation.[1][2][3]

Synthetic Methodology

The synthesis of this compound requires precise control over the ether linkage formation to avoid racemization (if chiral starting materials are used) and to ensure high yield.[1][2][3]

Core Synthetic Pathway (Mitsunobu Approach)[1][2][3]

The most reliable route utilizes the Mitsunobu Reaction , coupling a protected piperidine alcohol with 2-fluorophenol.[1][2][3]

Reagents & Conditions:
  • Starting Material A: N-Boc-3-hydroxymethylpiperidine (CAS: 116574-71-1)[1][2][3]

  • Starting Material B: 2-Fluorophenol[1][2][3]

  • Coupling Agents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2][3]

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Protocol
  • Activation: In a flame-dried flask under nitrogen, dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) and Triphenylphosphine (1.2 eq) in anhydrous THF. Cool to 0°C.[1][2][3]

  • Coupling: Add 2-Fluorophenol (1.1 eq).

  • Addition: Dropwise add DIAD (1.2 eq) over 30 minutes, maintaining temperature <5°C. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2][3]

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO).[1][2][3] Filter and concentrate the filtrate.[1][2][3]

  • Purification: Flash column chromatography (Silica gel) to isolate the N-Boc protected ether.[1][2][3]

  • Deprotection: Dissolve the intermediate in minimal Dichloromethane (DCM) and add 4M HCl in Dioxane (10 eq). Stir for 2 hours.

  • Isolation: The hydrochloride salt will precipitate.[1][2][3] Filter, wash with cold ether, and dry under high vacuum.[1][2][3]

Synthesis Workflow Diagram

SynthesisPath SM1 N-Boc-3-hydroxymethyl piperidine Intermediate N-Boc-Ether Intermediate SM1->Intermediate SM1->Intermediate Ether Bond Formation SM2 2-Fluorophenol SM2->Intermediate Product 3-((2-Fluorophenoxy)methyl) piperidine HCl Intermediate->Product Intermediate->Product Boc Removal Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Deprotection Deprotection (4M HCl/Dioxane)

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.[1][2][3]

Pharmacological Mechanism & SAR

The 3-((2-Fluorophenoxy)methyl)piperidine scaffold operates primarily as a monoamine reuptake inhibitor .[1][2][3] Its activity profile is dictated by the spatial arrangement of the basic nitrogen relative to the aromatic ring.[1][2][3]

The Pharmacophore Model[1][2][3]
  • Cationic Head: The secondary amine of the piperidine ring is protonated at physiological pH.[1][2][3] It anchors the molecule to Aspartate residues (e.g., Asp98 in SERT) within the transporter's central binding site.[1][2][3]

  • Linker Region: The hydroxymethyl linker provides flexibility.[1][2][3] Unlike the direct attachment in phenyl-piperidines, this linker allows the aromatic ring to explore hydrophobic pockets (S1/S2 subsites).[1][2][3]

  • Aromatic Tail (2-F-Phenoxy):

    • Electronic Effect: The fluorine atom withdraws electrons, reducing the electron density of the phenyl ring.[1][2][3] This modulates pi-pi stacking interactions with aromatic residues (Tyr/Phe) in the transporter.[1][2][3]

    • Lipophilicity: Fluorination increases logP, enhancing blood-brain barrier (BBB) permeability.[1][2][3]

Comparative Biological Activity[1][2][3][6]
Compound ClassPrimary TargetSelectivity Profile2-Fluoro Impact
4-Phenoxy-Piperidines SERT > NETHighly SSRI selectiveIncreases potency
3-Phenoxy-Piperidines NET ≈ SERTBalanced SNRI potentialImproves metabolic stability
N-Methylated Analogs Non-selectiveBroader bindingIncreases lipophilicity
Signal Transduction Pathway (Inhibition)[1][2][3]

Mechanism Drug 3-((2-F)phenoxy)methyl piperidine SERT Serotonin Transporter (SERT) Drug->SERT Competitive Inhibition Synapse Synaptic Cleft (5-HT Accumulation) SERT->Synapse Blocked Reuptake Receptor Post-Synaptic 5-HT Receptors Synapse->Receptor Increased Activation Signal Downstream Signaling (BDNF, cAMP) Receptor->Signal Neuroplasticity

Caption: Figure 2.[1][2][3] Mechanism of action: Competitive inhibition of SERT leads to synaptic serotonin accumulation.[1][3]

Handling & Stability Protocols

As a hydrochloride salt, the compound exhibits improved stability over the free base, but specific precautions are required for analytical standards.[1][2][3]

Physicochemical Properties[1][2][3][5][7][8][9][10]
  • Appearance: White to off-white crystalline solid.[1][2][3]

  • Solubility:

    • Water: >20 mg/mL (High)[1][2][3]

    • DMSO: >50 mg/mL[1][2][3]

    • Ethanol: Moderate[1][2]

  • Hygroscopicity: Mildly hygroscopic.[1][2][3] Store in a desiccator.

Storage & Safety Protocol
  • Storage: -20°C is optimal for long-term storage.[1][2][3] Isolate from moisture.[1][2][3]

  • Reconstitution: Prepare stock solutions in DMSO or water immediately prior to use. Stock solutions are stable for 1 month at -20°C.[1][2][3]

  • Safety: Treat as a potent bioactive amine.[1][2][3] Wear nitrile gloves and use a fume hood to avoid inhalation of dust.[1][2][3]

    • Hazard:[1][2] Potential eye irritant and acute toxicity if swallowed (based on structural analogs).[1][2][3]

References

  • Mellin, C., et al. (1991).[1][2][3] "Structure-activity relationships of 3-substituted piperidines as serotonin uptake inhibitors." Journal of Medicinal Chemistry. (Representative citation for class).

  • Barnes, N. M., & Sharp, T. (1999).[1][2][3] "A review of central 5-HT receptors and their function." Neuropharmacology.

  • PubChem Compound Summary. (2023). "3-[(3-Fluorophenoxy)methyl]piperidine (Structural Analog)." National Center for Biotechnology Information.[1][2][3] [1][2][3][4]

  • Sigma-Aldrich Technical Bulletin. (2023). "Piperidine Building Blocks for Medicinal Chemistry."

(Note: Specific historical patents for the 2-fluoro isomer are often nested within broad Markush structures of patents filed by companies like GlaxoSmithKline or Pierre Fabre in the 1990s covering 'Aryloxyalkyl-piperidines').[1][2][3]

Sources

Exploratory

chemical properties of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications [1][2] Executive Summary This technical guide provides a comprehensive analysis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride ,...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride , a fluorinated heterocyclic building block critical in the synthesis of neuroactive pharmaceuticals and kinase inhibitors.[1][2] Structurally related to the selective serotonin reuptake inhibitor (SSRI) class (e.g., Paroxetine), this scaffold leverages the ortho-fluorine substitution to modulate metabolic stability and conformational entropy.[1][2] This document details its chemical properties, validated synthetic protocols, analytical characterization, and applications in modern drug discovery.[3]

Structural Identity & Physicochemical Profile[1][2][4][5][6]

The compound is a piperidine derivative characterized by a (2-fluorophenoxy)methyl substituent at the 3-position.[1][2][4][5][6] The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays and formulation.

Nomenclature and Identifiers
Parameter Details
IUPAC Name 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Common Name 3-(2-Fluorophenoxymethyl)piperidine HCl
CAS Number (Free Base) 768358-04-9
CAS Number (HCl Salt) Not specifically assigned in public registries; refer to base CAS
Molecular Formula C₁₂H₁₆FNO[1][2][5][7] · HCl
Molecular Weight 245.72 g/mol (Salt); 209.26 g/mol (Free Base)
SMILES C1CCNC(C1)COC2=CC=CC=C2F.Cl
Physicochemical Properties

Data below represents experimentally validated values for the class and predicted values for the specific isomer.

Property Value / Description Significance
Appearance White to off-white crystalline solidIndicates high purity; amorphous forms suggest hygroscopicity.[1][2]
Solubility Soluble in Water, Methanol, DMSOHCl salt confers hydrophilicity for biological testing.
Melting Point 165–175 °C (Predicted range for HCl salt)High MP indicates stable crystal lattice; lower ranges suggest impurities.[1][2]
pKa (Base) ~9.8 (Piperidine nitrogen)Predominantly protonated at physiological pH (7.4).[1][2]
LogP (Free Base) 2.4 ± 0.3 (Calculated)Lipophilic enough for CNS penetration; salt formation aids dissolution.[1][2]
H-Bond Donors 2 (NH₂⁺)Critical for ionic anchoring in receptor active sites.[1][2]
H-Bond Acceptors 2 (Ether Oxygen, Fluorine)Fluorine acts as a weak acceptor and metabolic blocker.[1][2]

Synthetic Pathways & Process Chemistry[2]

The synthesis of 3-((2-Fluorophenoxy)methyl)piperidine HCl requires precise control over regiochemistry and protecting group strategy.[1][2] Two primary routes are established: Nucleophilic Substitution (SN2) and Mitsunobu Etherification .[1][2]

Route A: Mitsunobu Coupling (Preferred)

This route offers higher regioselectivity and milder conditions, avoiding the harsh bases required for SN2 displacement.

Protocol:

  • Starting Material: N-Boc-3-hydroxymethylpiperidine.[1][2]

  • Reagents: 2-Fluorophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF), 0°C to RT.

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology:

  • Dissolve N-Boc-3-hydroxymethylpiperidine (10 mmol) and PPh₃ (12 mmol) in anhydrous THF (50 mL) under nitrogen.

  • Add 2-Fluorophenol (11 mmol) and cool the solution to 0°C.

  • Add DIAD (12 mmol) dropwise over 20 minutes to maintain temperature <5°C.

  • Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate residue with Hexane/Et₂O (1:1) to precipitate triphenylphosphine oxide (TPPO).[1][2] Filter and concentrate filtrate.[2]

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) to yield the Boc-protected intermediate.

  • Salt Formation: Dissolve intermediate in minimal Dioxane. Add 4M HCl/Dioxane (5 eq). Stir 2 hours. Filter the white precipitate, wash with Et₂O, and dry under vacuum.

Route B: Nucleophilic Substitution (SN2)

Used when Mitsunobu reagents are cost-prohibitive.[1][2] Requires activation of the alcohol to a mesylate or tosylate.[2]

Protocol:

  • Activation: N-Boc-3-hydroxymethylpiperidine + MsCl/Et₃N → Mesylate.[1][2]

  • Displacement: Mesylate + 2-Fluorophenol + K₂CO₃ in DMF (80°C).

  • Deprotection: HCl/MeOH.

Synthetic Workflow Diagram

Synthesis Start N-Boc-3-hydroxymethyl piperidine Intermed N-Boc-Ether Intermediate Start->Intermed THF, 0°C -> RT Reagents 2-Fluorophenol PPh3 / DIAD (Mitsunobu) Reagents->Intermed Product 3-((2-Fluorophenoxy)methyl) piperidine HCl Intermed->Product -Boc Removal Precipitation Deprotect 4M HCl / Dioxane Deprotect->Product

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.[1][2]

Analytical Characterization

Trustworthiness in chemical biology relies on rigorous characterization.[2] The following spectral signatures confirm the identity of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (br s, 2H, NH₂⁺) – Exchangeable.

    • δ 7.25–6.90 (m, 4H, Ar-H) – Characteristic 2-fluoro substitution pattern.[1][2]

    • δ 4.05 (d, J=6.5 Hz, 2H, -OCH₂-).[1][2]

    • δ 3.25–2.70 (m, 4H, Piperidine ring protons adjacent to N).

    • δ 2.15 (m, 1H, CH at position 3).

    • δ 1.90–1.40 (m, 4H, Piperidine ring CH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -135.5 ppm (s, 1F) – Shift diagnostic of ortho-fluorophenoxy.[1][2]

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).[1][2]

  • Observed Mass: [M+H]⁺ = 210.13 m/z (corresponding to the free base cation).[1][2]

  • Fragment: 210.1 → 112.1 (Loss of fluorophenol moiety, characteristic cleavage).

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm and 254 nm.[2]

  • Acceptance Criteria: >98% area under the curve (AUC).

Applications in Medicinal Chemistry

This molecule serves as a versatile "fragment" in Fragment-Based Drug Discovery (FBDD) and a scaffold for monoamine transporter inhibitors.[1][2]

Pharmacophore Mapping

The 3-((2-fluorophenoxy)methyl)piperidine scaffold mimics the key binding elements of Paroxetine (Paxil) and Nisoxetine , but with a simplified core.[1][2]

  • Cationic Nitrogen: Mimics the primary amine interaction with Aspartate residues (e.g., Asp98 in hSERT).

  • Ether Linker: Provides rotational freedom to orient the aromatic ring.[2]

  • 2-Fluoro Substituent:

    • Electronic Effect: Lowers electron density of the phenyl ring, reducing oxidative metabolism (CYP450).

    • Conformational Effect: The ortho-fluorine creates a dipole repulsion with the ether oxygen, favoring a specific twisted conformation that often enhances binding selectivity.[2]

Biological Pathway Interaction Diagram[1][2]

Pharmacophore Receptor Target Protein (e.g., SERT/NET Transporter) Amine Protonated Nitrogen (NH2+) Amine->Receptor Ionic Bond (Aspartate Residue) Linker Ether Oxygen (H-Bond Acceptor) Amine->Linker 3-Carbon Spacer Linker->Receptor H-Bonding (Serine/Tyrosine) Ring 2-Fluorophenyl Ring (Lipophilic/Pi-System) Linker->Ring Methylene Bridge Ring->Receptor Pi-Pi Stacking Hydrophobic Pocket

Caption: Figure 2. Pharmacophore interaction map demonstrating key binding modes of the scaffold.

Stability & Handling

  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic.

  • Storage: Store at -20°C in a desiccator. Long-term exposure to moist air can lead to deliquescence.[1][2]

  • Stability: Stable in acidic and neutral aqueous solutions for >24 hours.[2] Avoid strong bases which liberate the volatile free amine.[2]

  • Safety: Irritant to eyes and skin.[2][8][9] The 2-fluorophenol moiety is toxic if cleaved metabolically; handle with standard PPE (gloves, goggles, fume hood).[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 22248063, 3-[(2-Fluorophenoxy)methyl]piperidine. Retrieved from [Link][1][2]

  • Synthetic Methodology (Mitsunobu)

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • Medicinal Chemistry (Piperidine Scaffolds)

    • Barnes, N. M., et al. (2009). The 5-HT7 Receptor System: A Critical Review. Neuropharmacology. (Contextual reference for piperidine utility in CNS ligands). Retrieved from [Link]

  • Fluorine in Drug Design

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride and its Analogs as Research Chemicals

This guide provides a comprehensive technical overview of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, a research chemical of interest within the broader class of piperidine derivatives. Given the limited direct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, a research chemical of interest within the broader class of piperidine derivatives. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs and the well-established pharmacology of the piperidine scaffold to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, anticipated pharmacological profile, and methodologies for its characterization and investigation.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and the capacity to adopt conformations that fit into the binding pockets of various biological targets.[2] The presence of the piperidine motif often enhances a molecule's "druggability" by improving its metabolic stability and pharmacokinetic profile, facilitating transport across biological membranes while often reducing toxicity.[2] Piperidine derivatives have demonstrated a wide array of biological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, and central nervous system (CNS) active agents.[2][3]

The subject of this guide, 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, combines the piperidine core with a fluorophenoxy methyl substituent. The introduction of a fluorine atom is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. This guide will, therefore, explore the potential research applications of this compound based on the established roles of its constituent chemical motifs.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₂H₁₇ClFNOBased on the structure of the parent compound and the addition of HCl.
Molecular Weight ~245.72 g/mol Calculated from the molecular formula.[4]
Appearance Likely a white to off-white solidPiperidine hydrochlorides are typically crystalline solids at room temperature.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Stability The piperidine ring is generally stable. The ether linkage may be susceptible to cleavage under harsh acidic or basic conditions.General chemical knowledge of piperidine and ether functionalities.

Note: These properties are estimations and should be confirmed experimentally.

Synthesis Strategies

A definitive synthetic protocol for 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is not published. However, based on established organic chemistry principles and published syntheses of analogous compounds, a plausible synthetic route can be proposed. A common approach would involve the coupling of a piperidine-containing building block with a fluorophenoxy component.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway is illustrated below. This approach disconnects the molecule at the ether linkage, suggesting a Williamson ether synthesis as a key step.

G Target 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride Intermediate1 3-((2-Fluorophenoxy)methyl)piperidine Target->Intermediate1 HCl addition Reactant1 3-(Hydroxymethyl)piperidine Intermediate1->Reactant1 Williamson Ether Synthesis Reactant2 1-Fluoro-2-iodobenzene (or similar activated aryl halide) Intermediate1->Reactant2 Ullmann Condensation Reactant3 2-Fluorophenol Intermediate1->Reactant3 Mitsunobu Reaction Reactant4 3-(Halomethyl)piperidine Intermediate1->Reactant4 Williamson Ether Synthesis G cluster_0 Protection cluster_1 Activation cluster_2 Coupling cluster_3 Deprotection & Salt Formation A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B (Boc)2O, Base C N-Boc-3-(hydroxymethyl)piperidine D N-Boc-3-(bromomethyl)piperidine C->D PBr3 or CBr4, PPh3 E N-Boc-3-(bromomethyl)piperidine G N-Boc-3-((2-fluorophenoxy)methyl)piperidine E->G F 2-Fluorophenol F->G Base (e.g., NaH) H N-Boc-3-((2-fluorophenoxy)methyl)piperidine I 3-((2-Fluorophenoxy)methyl)piperidine H->I Acid (e.g., TFA) J 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride I->J HCl

Caption: Proposed workflow for the synthesis of the target compound.

Potential Pharmacological Profile and Research Applications

The pharmacological activity of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is likely to be influenced by both the piperidine core and the 2-fluorophenoxy substituent. Piperidine derivatives are known to interact with a variety of biological targets.

Central Nervous System (CNS) Activity

Many piperidine-containing molecules exhibit CNS activity. [2]For instance, derivatives of 4-phenylpiperidine are known to have analgesic properties. [5]The structural similarity to compounds like paroxetine, a selective serotonin reuptake inhibitor (SSRI) containing a fluorophenyl group, suggests that 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride could be investigated for its potential effects on monoamine transporters. [6][7] Potential Research Areas:

  • Antidepressant and Anxiolytic Activity: Screening for effects on serotonin, norepinephrine, and dopamine reuptake transporters.

  • Analgesic Properties: Evaluation in models of nociceptive and neuropathic pain. [5]* Neuroprotective Effects: Investigation in models of neurodegenerative diseases.

Other Potential Therapeutic Areas

The versatility of the piperidine scaffold suggests a broader range of potential applications. [3] Potential Research Areas:

  • Anticancer Activity: Many piperidine derivatives have been investigated as anticancer agents. [3]* Antimicrobial and Antiviral Activity: The piperidine nucleus is present in various antimicrobial and antiviral compounds. [3]* Cardiovascular Effects: Some piperidine derivatives have shown activity as antihypertensive agents. [3]

Methodologies for Characterization and Analysis

For any novel research chemical, rigorous analytical characterization is essential to confirm its identity, purity, and stability.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide further structural insights.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A validated HPLC method should be developed to separate the target compound from any starting materials, byproducts, or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl, F) and is a good indicator of purity.

Safety and Handling

As a novel research chemical, 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride should be handled with caution. A comprehensive safety assessment has not been performed.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride represents an intriguing research chemical with potential applications in various fields, particularly in CNS drug discovery. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and pharmacological investigation based on the well-established chemistry and biology of the piperidine scaffold. Researchers are encouraged to use the proposed methodologies as a starting point for their own investigations into the properties and potential of this and related novel piperidine derivatives.

References

  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218. PubChem. Accessed January 28, 2026. [Link]

  • 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880. PubChem. Accessed January 28, 2026. [Link]

  • 3-Methylpiperidine | C6H13N | CID 79081. PubChem. Accessed January 28, 2026. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. Accessed January 28, 2026. [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. ACS Publications. Accessed January 28, 2026. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Accessed January 28, 2026. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Accessed January 28, 2026. [Link]

  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem. Accessed January 28, 2026. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Accessed January 28, 2026. [Link]

  • An efficient synthesis of 3-arylpiperidines. ResearchGate. Accessed January 28, 2026. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

Protocols & Analytical Methods

Method

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride for radioligand binding assay

Application and Protocol Guide Topic: Characterization of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride using Radioligand Binding Assays For: Researchers, scientists, and drug development professionals. A Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Application and Protocol Guide

Topic: Characterization of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride using Radioligand Binding Assays

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Novel Piperidine Analogs in Radioligand Binding Assays

This document provides a comprehensive framework for determining the binding affinity and selectivity of novel compounds, using 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride as a representative test article. The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system.[1][2] Derivatives with phenoxy-methyl linkers, such as the one , have been associated with antidepressant-like activity, often through modulation of monoamine transporters.[3]

Given this background, a logical and critical first step in the pharmacological characterization of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is to assess its affinity for the serotonin transporter (SERT), a primary target for many antidepressant medications.[4][5]

This guide will detail the principles and protocols for a competitive radioligand binding assay using membranes from cells expressing the human serotonin transporter (hSERT) and [³H]Citalopram, a high-affinity radioligand for the SERT.

The Principle of Competitive Radioligand Binding

A radioligand binding assay is a powerful in vitro tool used to quantify the interaction between a ligand and its target receptor or transporter. In a competitive binding assay, we measure the ability of an unlabeled test compound (the "competitor," in this case, 3-((2-Fluorophenoxy)methyl)piperidine HCl) to displace a radiolabeled ligand (the "radioligand," e.g., [³H]Citalopram) from its binding site on the target protein (hSERT).

The fundamental principle is equilibrium mass action. By incubating a fixed amount of the target protein and radioligand with increasing concentrations of the test compound, we can generate a dose-response curve. From this curve, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ is then used to calculate the inhibitory constant (Kᵢ), which represents the affinity of the test compound for the target.

Workflow for Test Compound Characterization

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Source of Target: HEK293 cells expressing hSERT B Membrane Preparation: Homogenization & Centrifugation A->B C Protein Quantification: BCA or Bradford Assay B->C E Add Components: Membranes, [³H]Radioligand, Test Compound (serial dilution) C->E D Assay Setup: 96-well plate D->E F Incubate to Equilibrium E->F G Separation: Rapid Vacuum Filtration F->G H Quantification: Scintillation Counting (CPM) G->H I Data Analysis: Calculate IC₅₀ and Kᵢ H->I

Caption: High-level workflow for determining the binding affinity of a novel compound.

Materials and Reagents

This protocol assumes access to a standard cell culture and pharmacology laboratory.

Item Description/Supplier Example Purpose
Test Compound 3-((2-Fluorophenoxy)methyl)piperidine HClThe unlabeled "competitor" ligand whose affinity is being determined.
Radioligand [³H]Citalopram (PerkinElmer)High-affinity radiolabeled ligand for SERT.
Cell Membranes hSERT-expressing HEK293 cell membranesSource of the target protein. Can be prepared in-house or purchased.
Defining Ligand Fluoxetine or ParoxetineA structurally distinct SERT inhibitor used to define non-specific binding.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4Provides a stable ionic environment for binding. The sodium-dependence of SERT is critical.[6]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Used to rapidly wash away unbound radioligand during filtration.
Filtration Plates 96-well GF/B or GF/C filter plates, pre-soaked in 0.5% PEIGlass fiber filters capture the cell membranes. PEI reduces non-specific binding of the radioligand to the filter.
Scintillation Fluid Ultima Gold or equivalentConverts radioactive decay into detectable photons.
Equipment 96-well plate harvester, Liquid scintillation counter, CentrifugeFor separating bound/unbound ligand and quantifying radioactivity.
Experimental Protocols

Scientific integrity requires that the assay be validated before testing novel compounds. This involves a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of the radioligand for the hSERT preparation.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]Citalopram at the hSERT preparation. This ensures the quality of the membrane preparation and validates the assay conditions.

Step-by-Step Procedure:

  • Prepare Radioligand Dilutions: Create a series of 10-12 concentrations of [³H]Citalopram in assay buffer, ranging from approximately 0.1 x Kd to 10 x Kd (a typical range for [³H]Citalopram might be 0.05 nM to 20 nM).[7][8]

  • Plate Setup: Design a 96-well plate map. For each concentration of [³H]Citalopram, you will have wells for:

    • Total Binding (TB): Radioligand + Membranes.

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a defining ligand (e.g., 10 µM Fluoxetine).

  • Assay Incubation:

    • To each well, add 50 µL of assay buffer (for TB) or 50 µL of defining ligand (for NSB).

    • Add 50 µL of the appropriate [³H]Citalopram dilution.

    • Initiate the binding reaction by adding 150 µL of the hSERT membrane preparation (typically 10-20 µg protein per well). The final volume is 250 µL.

  • Equilibration: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/B filter plate using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Objective: To determine the IC₅₀ and Kᵢ of the test compound by measuring its ability to displace [³H]Citalopram.

Step-by-Step Procedure:

  • Prepare Test Compound Dilutions: Prepare a serial dilution of 3-((2-Fluorophenoxy)methyl)piperidine HCl in assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M (0.01 nM to 10 µM).

  • Plate Setup:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]Citalopram + 150 µL Membranes.

    • Non-specific Binding (NSB): 50 µL Defining Ligand (10 µM Fluoxetine) + 50 µL [³H]Citalopram + 150 µL Membranes.

    • Competition Wells: 50 µL of each test compound dilution + 50 µL [³H]Citalopram + 150 µL Membranes.

  • Radioligand Concentration: Use a fixed concentration of [³H]Citalopram, ideally at or near its Kd value determined in the saturation experiment (e.g., 1-2 nM). This provides the best balance of signal and sensitivity.

  • Assay Incubation, Termination, and Counting: Follow steps 4, 5, and 6 from the Saturation Binding protocol.

Principle of Competitive Binding Assay

Caption: Visualization of ligand interactions at the serotonin transporter (SERT).

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of [³H]Citalopram, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Convert CPM to Molar Units: Convert CPM values to fmol or pmol bound using the specific activity of the radioligand (Ci/mmol) and the efficiency of the scintillation counter.

  • Non-linear Regression: Plot Specific Binding versus the concentration of [³H]Citalopram. Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.

    • Y = (Bmax * X) / (Kd + X)

    • This analysis will yield the K_d (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and B_max (the total concentration of receptor sites).

ParameterTypical Value for [³H]Citalopram at hSERTSignificance
K_d 1-5 nMMeasures the affinity of the radioligand for the target. A lower Kd indicates higher affinity.
B_max 100-1000 fmol/mg proteinMeasures the density of the target in the membrane preparation.

Note: Values are illustrative and depend heavily on the specific cell line and membrane preparation.[7]

  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no competitor).

    • Specific Binding = Sample CPM - NSB CPM

    • % Inhibition = 100 * (1 - (Specific Binding_Sample / Specific Binding_Total))

  • Non-linear Regression: Plot the % Inhibition versus the log concentration of 3-((2-Fluorophenoxy)methyl)piperidine HCl. Fit the data to a sigmoidal dose-response (variable slope) equation.

    • This will yield the IC₅₀ , the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Calculate the Kᵢ: The Kᵢ is a more absolute measure of affinity than the IC₅₀ because it accounts for the concentration and affinity of the radioligand used in the assay. Use the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/K_d)

    • Where:

      • [L] is the concentration of [³H]Citalopram used in the assay.

      • K_d is the dissociation constant of [³H]Citalopram (determined from the saturation experiment).

Interpretation of Results: The calculated Kᵢ value for 3-((2-Fluorophenoxy)methyl)piperidine HCl indicates its binding affinity for the serotonin transporter. A lower Kᵢ value signifies higher affinity. For context, potent SSRIs like paroxetine and citalopram have Kᵢ values in the low nanomolar range. This primary affinity data is the foundation for subsequent experiments, such as selectivity screening against other monoamine transporters (DAT, NET) and functional uptake inhibition assays.[10][11][12]

References
  • Di Braccio, M., Grossi, G., Roma, G., Vargiu, L., Mura, M., & Marongiu, F. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 46(10), 1235–1254.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Gould, G. G., Brooks, J. M., & Frazer, A. (2007). [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Basic & clinical pharmacology & toxicology, 101(4), 273–279. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • Plenge, P., & Mellerup, E. T. (2001). Characterization of an allosteric citalopram-binding site at the serotonin transporter. European journal of pharmacology, 424(3), 159–165. [Link]

  • Reith, M. E., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1437–1446. [Link]

  • Sitt, S. T., Weikop, P., & Gether, U. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature communications, 11(1), 1475. [Link]

  • Tejani-Butt, S. M. (1992). [3H]Nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Neuroscience letters, 141(1), 51–54.
  • Tejani-Butt, S. M., & Brunswick, D. J. (1990). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. British journal of pharmacology, 101(4), 911–917. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25.
  • van der Westhuizen, E. T., & Perez, D. M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wander, T. J., Berger, J. G., & Andersen, P. H. (1989). Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex. Journal of neurochemistry, 53(5), 1472–1481. [Link]

  • Ziu, M., Weikop, P., Daws, L. C., & Sitte, H. H. (2014). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Current protocols in pharmacology, 67, 12.11.1–12.11.23.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

Sources

Application

handling and storage of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride powder

Application Note: Technical Handling & Storage Protocol for 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride Abstract & Compound Profile This technical guide outlines the rigorous handling, storage, and solubilization...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Handling & Storage Protocol for 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride

Abstract & Compound Profile

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride .[1][2][3] As a secondary amine salt containing a fluorinated ether moiety, this compound presents specific physicochemical challenges—primarily hygroscopicity and potential hydrolytic sensitivity under extreme pH.[1] This document is designed for medicinal chemists and formulation scientists requiring high-integrity workflows for drug discovery and intermediate synthesis.[1][2][3]

Physicochemical Identity
PropertySpecification
Chemical Name 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Molecular Formula C₁₂H₁₆FNO[1][2][3][4] · HCl
Molecular Weight ~245.72 g/mol (Salt); ~209.26 g/mol (Free Base)
Appearance White to off-white crystalline powder (Typical)
Solubility Profile High: Water, Methanol, DMSO; Low: Hexane, Toluene
pKa (Calc.) ~9.8 (Piperidine nitrogen)
Hygroscopicity High (Rapid moisture uptake observed at >60% RH)

Health, Safety, & Environment (HSE) Risk Assessment

Critical Warning: Treat as a Potent Compound (OEL Band 3) until full toxicological data is established.[1][2][3]

Toxicology Insights: Piperidine derivatives often exhibit irritant properties to mucous membranes.[1] The addition of the fluorophenoxy group suggests potential CNS activity or metabolic stability modulation.[1]

  • Inhalation: High risk of respiratory irritation.[1][5]

  • Skin/Eye: Corrosive/Irritant (Class 1B/2).[1]

  • Ingestion: Harmful; potential serotonergic activity.[1]

Mandatory PPE:

  • Respiratory: N95/P3 mask minimum; Fume hood required for open handling.[1]

  • Dermal: Double nitrile gloves (0.11 mm min thickness).[1]

  • Ocular: Chemical splash goggles.[1]

Storage & Stability Protocol

The primary degradation pathway for this salt is moisture-induced clumping followed by potential hydrolysis of the ether linkage over extended periods in acidic moisture environments.[1][2][3]

Storage Conditions Matrix
ParameterStandard (Short Term <1 Month)Long Term (>1 Month)
Temperature Ambient (20–25°C)Refrigerated (2–8°C)
Atmosphere Tightly sealedInert Gas (Argon/Nitrogen) Overlay
Container Amber Glass (Type I)Amber Glass + Parafilm Seal
Desiccant Silica Gel Pack (External)Active Desiccator Cabinet
"Receipt-to-Storage" Workflow (Visualized)

The following decision tree ensures compound integrity immediately upon arrival.

StorageWorkflow Start Compound Receipt CheckSeal Inspect Seal Integrity Start->CheckSeal Weigh Gross Weight Check (vs. CoA) CheckSeal->Weigh Decision Is Packaging Compromised? Weigh->Decision Quarantine Quarantine & HPLC Analysis Decision->Quarantine Yes (Clumping/Leak) Repack Transfer to Amber Vial (Argon Purge) Decision->Repack No (Intact) Log Log into LIMS (Expiry: 12 Months) Quarantine->Log If Purity >98% Desiccate Place in Desiccator (<20% RH) Repack->Desiccate Desiccate->Log

Figure 1: Logic flow for initial handling to prevent moisture-induced degradation.

Experimental Handling & Solubilization

Weighing Protocol (Anti-Static & Hygroscopic Control)

Piperidine HCl salts are prone to static charge and moisture uptake.[1]

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Ionization: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat.[1]

  • Speed: Limit exposure to ambient air to <2 minutes. Reseal immediately.

Solubilization Guidelines
  • Preferred Solvent: DMSO (Stock solutions up to 100 mM).[1]

  • Aqueous Buffer: Soluble in PBS (pH 7.4), but stability decreases over time.[1] Prepare fresh.

  • Sonication: If "oiling out" occurs, sonicate at 35 kHz for 60 seconds.

Standard Stock Preparation (10 mM in DMSO):

  • Weigh 2.46 mg of powder.

  • Add 1.00 mL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • Aliquot into 100 µL volumes and store at -20°C (Freeze/Thaw cycles < 3).

Quality Control & Troubleshooting

Self-Validating Integrity Check

Before using stored material for critical assays (e.g., cell dosing, Ki determination), perform this rapid check:

  • Visual: Is the powder free-flowing? (Clumps = Moisture).[1]

  • Solubility: Does it dissolve clear in water within 30 seconds? (Haze = Free base formation or degradation).[1]

  • pH Check: Dissolve 5 mg in 1 mL water. pH should be slightly acidic (~5.0–6.0).[1] If pH > 7, HCl has been lost; re-acidification may be required.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Yellow Discoloration Oxidation of amine (trace free base)Recrystallize from EtOH/Et₂O or discard if purity <95%.[1][2][3]
Gummy Texture Hygroscopic water absorptionDry under high vacuum (0.1 mbar) over P₂O₅ for 24h.[1]
Insoluble Particles Polymerization or Silica leachingFilter solution through 0.22 µm PTFE filter.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Piperidine Hydrochloride. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Fluorinated Ethers. Retrieved from [Link][1][2][3]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (General reference for salt selection and handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-((2-Fluorophenoxy)methyl)piperidine HCl

Ticket ID: #SYN-2F-PIP-004 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Yield & Purity Issues in Aryl Ether Formation Executive Summary & Strategy You are encountering difficulties in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2F-PIP-004 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Yield & Purity Issues in Aryl Ether Formation

Executive Summary & Strategy

You are encountering difficulties in the synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride . This molecule requires the construction of an aryl-alkyl ether bond between a piperidine scaffold and a 2-fluorophenol moiety, followed by N-deprotection and salt formation.

Based on the structural constraints—specifically the ortho-fluorine atom on the phenol and the steric environment of the piperidine ring—we support two primary synthetic workflows. If your current method is failing, switch to the alternative logic described below.

The Two Validated Pathways
  • Route A (Mitsunobu Coupling): Best for small-scale, rapid synthesis. Avoids intermediate isolation but requires difficult purification (removal of phosphine oxide).

  • Route B (Stepwise Alkylation/Williamson): Best for scale-up. Involves converting the alcohol to a leaving group (Mesylate/Tosylate) before nucleophilic attack by the phenoxide.

Interactive Troubleshooting Guide (Q&A)

Module A: The Coupling Step (Ether Formation)[1]

Q1: I am using the Mitsunobu reaction (DIAD/PPh3), but I see no product conversion. The starting phenol remains.

  • Diagnosis: The ortho-fluorine atom exerts an electron-withdrawing inductive effect, lowering the pKa of the phenol, which is generally good for Mitsunobu. However, it also creates steric bulk near the nucleophilic oxygen.

  • Corrective Action:

    • Order of Addition: Do not mix everything at once. Premix the Triphenylphosphine (PPh3) and DIAD (Diisopropyl azodicarboxylate) in THF at 0°C to form the betaine complex first (wait 15-20 mins). Then add the N-Boc-3-hydroxymethylpiperidine , followed finally by the 2-fluorophenol .

    • Temperature: Allow the reaction to warm to Room Temperature (RT) slowly. If stalled, heat to 40°C.

    • Stoichiometry: Increase reagents to 1.5 - 2.0 equivalents relative to the alcohol.

Q2: I am trying the Williamson ether synthesis (Mesylate route), but I am getting elimination products (alkenes) instead of the ether.

  • Diagnosis: You are likely using a base that is too strong or a temperature that is too high, promoting E2 elimination over SN2 substitution, especially given the beta-hydrogens on the piperidine ring.

  • Corrective Action:

    • Switch Base: If using NaH, switch to Cesium Carbonate (Cs2CO3) in DMF or Acetonitrile. The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide without being basic enough to strip protons from the piperidine ring easily.

    • Leaving Group: Ensure you are using a Mesylate (OMs) or Tosylate (OTs). Do not use a bromide if elimination is a problem; sulfonate esters react faster at lower temperatures.

    • Temperature: Run the reaction at 60°C. Do not exceed 80°C.

Module B: Deprotection & Salt Formation

Q3: After deprotecting the Boc group with 4M HCl/Dioxane, my product is a sticky, hygroscopic gum, not a solid.

  • Diagnosis: Piperidine hydrochloride salts are notoriously hygroscopic. The "gum" is likely the salt holding onto trace water or solvent.

  • Corrective Action:

    • Trituration: Dissolve the gum in a minimum amount of dry Methanol (MeOH), then add excess Diethyl Ether (Et2O) or MTBE dropwise with vigorous stirring. A white precipitate should form.

    • Lyophilization: If trituration fails, dissolve in water and freeze-dry (lyophilize). This often yields a fluffy, stable solid.

    • Storage: Store the final HCl salt in a desiccator at -20°C.

Q4: I see a new impurity after deprotection (M+ = Product + 56).

  • Diagnosis: This is likely the N-tert-butyl adduct. During Boc removal, the tert-butyl cation generated can re-attach to the nucleophilic amine or the electron-rich aromatic ring (Friedel-Crafts alkylation), though the latter is less likely with a fluoro-substituent.

  • Corrective Action: Add a scavenger to your deprotection mixture. Triethylsilane (Et3SiH) or even a small amount of water (if using TFA) can quench the tert-butyl cation.

Master Protocol & Data

Comparison of Synthetic Routes
FeatureRoute A: MitsunobuRoute B: Williamson (Stepwise)
Key Reagents PPh3, DIAD, THFMsCl/Et3N (Step 1), Cs2CO3/DMF (Step 2)
Atom Economy Poor (generates TPPO, Hydrazine)Moderate
Purification Difficult (Chromatography required)Easier (Extraction/Crystallization)
Scalability < 5 grams> 10 grams
Critical Risk Steric hindrance of 2-F-PhenolElimination of piperidine intermediate
Recommended Workflow (Route B - High Reliability)
  • Activation: Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) in DCM. Add Et3N (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir 2h. Aqueous workup.

  • Coupling: Dissolve crude mesylate in dry DMF (0.2 M). Add 2-fluorophenol (1.2 eq) and Cs2CO3 (2.0 eq). Heat to 60°C for 12-16h.

    • Checkpoint: Monitor by TLC (Hex/EtOAc). The mesylate spot should disappear.

  • Deprotection: Dissolve purified ether in 4M HCl in Dioxane. Stir at RT for 2h.[1][2] Evaporate volatiles.

  • Salt Isolation: Triturate residue with Et2O. Filter the white solid.

Logic Visualization (Decision Tree)

The following diagram illustrates the decision logic for selecting and troubleshooting the synthesis.

G Start Start: N-Boc-3-hydroxymethylpiperidine Decision Choose Strategy Start->Decision RouteA Route A: Mitsunobu (Reagents: PPh3, DIAD, 2-F-Phenol) Decision->RouteA Small Scale / Fast RouteB Route B: Williamson (Step 1: MsCl, Step 2: Base + Phenol) Decision->RouteB Large Scale / Robust IssueA Issue: No Conversion? RouteA->IssueA FixA1 Pre-form Betaine (PPh3 + DIAD) before adding substrate IssueA->FixA1 Yes Intermediate Intermediate: N-Boc-Aryl Ether IssueA->Intermediate No FixA1->Intermediate IssueB Issue: Elimination (Alkene)? RouteB->IssueB FixB1 Switch Base to Cs2CO3 Lower Temp to 60°C IssueB->FixB1 Yes IssueB->Intermediate No FixB1->Intermediate Deprotect Deprotection: 4M HCl/Dioxane Intermediate->Deprotect FinalIssue Issue: Hygroscopic Gum? Deprotect->FinalIssue FinalFix Triturate with Et2O/MeOH or Lyophilize FinalIssue->FinalFix Yes Product Final Product: 3-((2-Fluorophenoxy)methyl)piperidine HCl FinalIssue->Product No FinalFix->Product

Caption: Decision tree for synthesizing 3-((2-Fluorophenoxy)methyl)piperidine HCl, highlighting critical troubleshooting checkpoints for Mitsunobu vs. Williamson routes.

References

  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Williamson Ether Synthesis Optimization: Paul, S., et al. "Williamson Ether Synthesis: Reaction of Phenols with Alkyl Halides." Organic Syntheses, Coll.[3] Vol. 10, p. 613.

  • Piperidine Derivative Synthesis Strategies: Donohoe, T. J., et al. "Synthesis of Substituted Piperidines." Organic Biomolecular Chemistry, 2013.

  • Handling of Amine Hydrochloride Salts: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important piperidine derivative. Piperidine and its derivatives are crucial building blocks in many pharmaceuticals.[1][2] This document provides in-depth, experience-based insights and actionable protocols to address common challenges encountered during its synthesis.

I. Overview of Synthetic Strategies

The synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride can be approached through several synthetic routes. The two most common and logical pathways are the Williamson Ether Synthesis and Reductive Amination . The choice of strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities.

A. Williamson Ether Synthesis Approach

This classical method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.[3][4][5] In this context, 2-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a 3-(halomethyl)piperidine derivative.

B. Reductive Amination Approach

Reductive amination is a versatile method for forming carbon-nitrogen bonds.[1][6] This pathway would typically involve the reaction of piperidine-3-carbaldehyde with 2-fluoroaniline, followed by reduction of the resulting imine.[7][8] Alternatively, a double reductive amination approach could be employed with appropriate dicarbonyl compounds.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, categorized by the synthetic approach.

Williamson Ether Synthesis Troubleshooting
FAQ 1: Low yield of the desired ether product.

Possible Cause 1: Incomplete deprotonation of 2-fluorophenol.

  • Explanation: The formation of the phenoxide is crucial for the nucleophilic attack. If the base is not strong enough or used in insufficient quantity, the starting phenol will remain, leading to a low yield.

  • Troubleshooting Protocol:

    • Base Selection: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For laboratory-scale synthesis, NaH is often preferred.

    • Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.

    • Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is essential to prevent quenching of the base and the reactive phenoxide.[4]

    • Reaction Monitoring: Monitor the deprotonation step by observing the cessation of hydrogen gas evolution (if using NaH) before adding the alkyl halide.

Possible Cause 2: Competing elimination reaction (E2).

  • Explanation: The phenoxide is not only a nucleophile but also a base. If the piperidine starting material has a leaving group on a secondary or tertiary carbon, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.[3]

  • Troubleshooting Protocol:

    • Starting Material Choice: Ensure the leaving group is on a primary carbon of the 3-methylpiperidine moiety. For example, use 3-(chloromethyl)piperidine or 3-(tosyloxymethyl)piperidine.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the SN2 pathway. Room temperature to gentle heating (40-50 °C) is often sufficient.

Diagram: Williamson Ether Synthesis Pathway and Side Reaction

Williamson_Ether_Synthesis cluster_main Desired SN2 Pathway cluster_side Competing E2 Elimination 2-Fluorophenol 2-Fluorophenol Phenoxide Phenoxide 2-Fluorophenol->Phenoxide Deprotonation Base Base Base->Phenoxide Product 3-((2-Fluorophenoxy)methyl)piperidine Phenoxide->Product SN2 Attack Phenoxide_base Phenoxide (as base) Phenoxide->Phenoxide_base Acts as Base 3-(Halomethyl)piperidine 3-(Halomethyl)piperidine 3-(Halomethyl)piperidine->Product Alkene_Byproduct Alkene Byproduct Phenoxide_base->Alkene_Byproduct Proton Abstraction Secondary_Halide Secondary Halide Substrate Secondary_Halide->Alkene_Byproduct

Caption: Williamson ether synthesis: desired SN2 vs. competing E2 pathway.

Reductive Amination Troubleshooting
FAQ 2: Incomplete imine formation.

Possible Cause 1: Unfavorable reaction equilibrium.

  • Explanation: Imine formation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

  • Troubleshooting Protocol:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[8]

    • Dehydrating Agent: Add a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • pH Control: The reaction is typically acid-catalyzed. A weak acid like acetic acid is often used to facilitate the reaction without protonating the amine starting material too much.

Possible Cause 2: Steric hindrance.

  • Explanation: Significant steric bulk on either the aldehyde or the amine can slow down or prevent imine formation.

  • Troubleshooting Protocol:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature to overcome the activation energy barrier.

    • Catalyst: Use a more effective acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[8]

FAQ 3: Low yield after reduction.

Possible Cause: Ineffective reducing agent.

  • Explanation: The choice of reducing agent is critical. It must be strong enough to reduce the imine but not so reactive that it reduces the aldehyde starting material or other functional groups.

  • Troubleshooting Protocol:

    • Reducing Agent Selection: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are common choices. STAB is often preferred as it is milder and more selective for imines.[9]

    • One-Pot vs. Two-Step: While a one-pot reductive amination is efficient, separating the imine formation and reduction steps can sometimes provide better control and higher yields.

Diagram: Reductive Amination Workflow

Caption: Troubleshooting workflow for the reductive amination synthesis.

Purification and Hydrochloride Salt Formation Troubleshooting
FAQ 4: Difficulty in purifying the free base.

Possible Cause: Product is an oil or has similar polarity to byproducts.

  • Explanation: Piperidine derivatives are often oils and can be challenging to purify by crystallization. Column chromatography may be necessary.

  • Troubleshooting Protocol:

    • Column Chromatography: Use a silica gel column with an appropriate solvent system. A common eluent system for amines is a mixture of dichloromethane and methanol with a small amount of ammonia to prevent streaking.[10]

    • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen to perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and extract the purified free base back into an organic solvent.

FAQ 5: Low yield or poor quality of the hydrochloride salt.

Possible Cause 1: Improper solvent for precipitation.

  • Explanation: The choice of solvent is critical for obtaining a crystalline hydrochloride salt. The free base should be soluble, while the salt should be insoluble.

  • Troubleshooting Protocol:

    • Solvent Selection: Dissolve the purified free base in a solvent in which it is soluble, such as diethyl ether, ethyl acetate, or isopropanol.

    • Precipitation: Add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out.

    • Trituration: If an oil forms initially, try triturating with a non-polar solvent like hexane to induce crystallization.[11]

Possible Cause 2: Presence of water.

  • Explanation: Water can interfere with the crystallization of the hydrochloride salt, leading to the formation of a hygroscopic or oily product.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all solvents and glassware are dry. Use anhydrous HCl solutions.

    • Drying: Dry the purified free base thoroughly before attempting salt formation. A common method is to dry the organic solution of the free base over anhydrous sodium sulfate or magnesium sulfate.

III. Summary of Key Parameters for Yield Optimization

ParameterWilliamson Ether SynthesisReductive Amination
Key Reagents Strong base (NaH, t-BuOK), 3-(halomethyl)piperidineAcid catalyst (AcOH, p-TsOH), Reducing agent (NaBH₄, STAB)
Solvent Dry, aprotic (THF, DMF)Toluene (for imine formation), Methanol/Ethanol (for reduction)
Temperature Room temperature to 50 °CReflux (for imine formation), 0 °C to room temperature (for reduction)
Critical Factor Complete deprotonation, avoiding E2 eliminationEfficient water removal, selective reduction

IV. Experimental Protocols

Protocol 1: Williamson Ether Synthesis
  • To a stirred solution of 2-fluorophenol (1.0 eq) in dry THF under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of N-Boc-3-(chloromethyl)piperidine (1.05 eq) in dry THF dropwise.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Form the hydrochloride salt as described in the purification section.

Protocol 2: Reductive Amination
  • To a solution of piperidine-3-carbaldehyde (1.0 eq) and 2-fluoroaniline (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Dissolve the crude imine in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the free base and form the hydrochloride salt as previously described.

V. References

  • PubChem. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (2014). CN104402842A - Synthetic method of piperazidines drug intermediate. Retrieved from

  • Marchetti, M., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(10), 2635.

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Retrieved from [Link]

  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Retrieved from

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved from

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of phenoxyaniline and sulfonamide analogues as dual CaV2.2 and CaV3.2 inhibitors. RSC Medicinal Chemistry.

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7309.

  • Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]

  • White Rose eTheses Online. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

common problems in 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride experiments

[1] Status: Operational Ticket Focus: Synthesis, Purification, and Stability Optimization Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division System Overview & Chemical Context Compound Identi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Synthesis, Purification, and Stability Optimization Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

System Overview & Chemical Context

Compound Identity: 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride Core Scaffold: 3-substituted piperidine aryl ether.[1] Relevance: This structural motif is a critical pharmacophore in serotonin (SERT) and norepinephrine (NET) reuptake inhibitors. It shares significant structural homology with Paroxetine and Femoxetine , serving as a vital intermediate in the development of centrally active CNS agents.

Technical Summary: The synthesis and handling of this compound present three distinct challenges:

  • Chemoselectivity: Differentiating between the secondary amine (piperidine N-H) and the primary alcohol during ether formation.

  • Purification: Removal of stubborn phosphine oxide byproducts (if using Mitsunobu conditions).

  • Hygroscopicity: The hydrochloride salt of secondary amines in this class is prone to deliquescence (absorbing moisture until it dissolves), leading to "gummy" solids.

Synthesis & Reaction Optimization

Critical Workflow: The Ether Linkage

The most frequent failure point is the coupling of the piperidine methanol to the 2-fluorophenol.

Method A: Mitsunobu Coupling (Recommended) Reagents:


, DIAD/DEAD, THF.
Mechanism: Activation of the alcohol to a phosphonium intermediate, followed by 

displacement by the phenol.

Method B: Williamson Ether Synthesis (Alternative) Reagents: NaH, DMF/DMSO, heat. Mechanism: Deprotonation of the alcohol to form an alkoxide, attacking an electrophilic fluorobenzene. Note: This is generally poor for 2-fluorophenol due to insufficient activation for


 unless strong electron-withdrawing groups are present.[1] Therefore, we focus on Method A. 
Visual Workflow: Synthetic Pathway

SynthesisWorkflow cluster_waste Critical Removal Step Start 3-Hydroxymethyl piperidine Protect Step 1: N-Protection (Boc/Cbz) Start->Protect Essential to prevent N-alkylation Coupling Step 2: Mitsunobu (2-F-Phenol, PPh3, DIAD) Protect->Coupling Ether Formation Deprotect Step 3: N-Deprotection (TFA or HCl/Dioxane) Coupling->Deprotect Cleavage TPPO Triphenylphosphine Oxide (TPPO) Coupling->TPPO Byproduct Salt Step 4: Salt Formation (HCl gas/Ether) Deprotect->Salt Crystallization

Figure 1: Step-wise synthetic pathway emphasizing the mandatory N-protection strategy.

Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Low Yield (<30%) Steric Hindrance: The 2-fluoro group on the phenol creates steric bulk near the nucleophilic oxygen.[1]Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

(tributylphosphine) instead of DEAD/

.[1]

is a stronger nucleophile and less sterically demanding [1].
N-Alkylation Observed Missing Protection: Attempting reaction on free piperidine.Protect Nitrogen: You must use N-Boc or N-Cbz protection.[1] The secondary amine is more nucleophilic than the hydroxyl group and will preferentially react if exposed.
No Reaction (Recovered SM) pKa Mismatch: 2-Fluorophenol (

) is not acidic enough to protonate the betaine intermediate efficiently.[1]
Order of Addition: Pre-mix

and DIAD at 0°C to form the betaine complex before adding the phenol and alcohol. This ensures the active species is ready.

Purification & Salt Formation (The "Sticky" Phase)

The transition from the protected intermediate to the final hydrochloride salt is where most physical handling errors occur.

FAQ: Why is my product an oil instead of a solid?

Answer: This is likely due to excess HCl or residual solvent .

  • Hygroscopicity: Piperidine HCl salts are notorious for grabbing atmospheric water. If you used aqueous HCl, you likely formed a hydrate that melts near room temperature.

  • Trapped Solvent: The lattice energy of the salt is often disrupted by trace solvents like DCM or THF.

Protocol: Anhydrous Crystallization

Do not use aqueous HCl.

  • Dissolve: Dissolve the free base (oil) in a minimal amount of anhydrous Ethanol or Isopropanol .

  • Acidify: Add 1.1 equivalents of 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: If no solid forms, add anhydrous Diethyl Ether or Hexane until the solution turns cloudy.

  • Ripen: Store at -20°C overnight.

  • Dry: Filter under nitrogen (to avoid moisture) and dry in a vacuum desiccator over

    
    .
    
Visual Logic: Crystallization Troubleshooting

CrystalLogic Start Product is Oily/Gummy Check1 Did you use Aqueous HCl? Start->Check1 Yes1 Result: Hydrate Formation Check1->Yes1 Yes Check2 Is residual DMF/DMSO present? Check1->Check2 No Action1 Azeotrope with Toluene Re-dissolve in EtOH Yes1->Action1 Yes2 Result: Solvent Trapping Check2->Yes2 Yes Action2 Wash free base with water Extract into Et2O Re-acidify Yes2->Action2

Figure 2: Decision tree for resolving oil/gum formation during salt generation.

Analytical Validation

The "Impurity" That Isn't There

Users often flag their NMR spectra as "impure" due to complex splitting patterns.

Issue:


 NMR signals appear split or broadened unexpectedly.
Cause: 
  • Fluorine Coupling (

    
    ):  The 
    
    
    
    atom on the phenyl ring couples with nearby protons.
    • Aromatic Protons: Will show complex multiplets, not standard doublets/triplets.

    • Benzylic

      
      : The 
      
      
      
      protons may show long-range coupling (
      
      
      or
      
      
      ) depending on the conformation.[1]
  • Rotamers: If you are running NMR on the N-Boc intermediate , you will see dual peaks (approx 60:40 ratio) due to restricted rotation around the carbamate bond. This is normal.

Validation Step: Run the NMR at 50°C (for rotamers) or run a


-decoupled 

NMR
to collapse the fluorine splitting.
Data Table: Expected Analytical Shifts (Free Base in )
PositionProton TypeApprox. Shift (

)
MultiplicityNote
Aromatic Ar-H6.8 - 7.1 ppmMultipletComplex due to F-coupling
Linker

3.8 - 4.0 ppmDoublet/MultipletDeshielded by Oxygen
Ring Piperidine

2.6 - 3.1 ppmMultipletBroad if NH is exchanging
Ring Piperidine

1.2 - 1.9 ppmMultipletRing overlap

References

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction.[1] Tetrahedron Letters, 36(14), 2529-2530.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for handling amine hydrochlorides).

  • BenchChem Technical Support. (2025). Common Challenges in Working with Piperidine-based Compounds.

Sources

Optimization

Technical Support Center: Optimizing 3-((2-Fluorophenoxy)methyl)piperidine HCl in Assays

Status: Operational Ticket ID: CHEM-OPT-32F Subject: Assay Optimization & Troubleshooting for Lipophilic Amine Salts Assigned Scientist: Senior Application Specialist[1] Executive Summary: Compound Profile To successfull...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-32F Subject: Assay Optimization & Troubleshooting for Lipophilic Amine Salts Assigned Scientist: Senior Application Specialist[1]

Executive Summary: Compound Profile

To successfully assay 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride , you must manage the "tug-of-war" between its chemical moieties.

  • The Piperidine Core (Hydrophilic/Ionic): As a hydrochloride salt, this portion drives water solubility and results in a high pKa (~10–11). It makes the compound a cationic amphiphile at physiological pH.

  • The Fluorophenoxy Tail (Lipophilic): This moiety drives potency but causes surface adsorption (sticking to plastics) and precipitation when the stabilizing DMSO solvent is diluted into aqueous buffers.

This guide provides the protocols to stabilize this molecule in solution and ensure your IC50/EC50 data reflects true biological activity, not experimental artifacts.

Module 1: Solubility & Stock Preparation

Q: My compound precipitates when I dilute my DMSO stock into the assay buffer. How do I fix this?

Diagnosis: This is "Solvent Shock."[1] The HCl salt is soluble in DMSO and pure water, but the sudden transition to a high-salt buffer (like PBS or HBSS) reduces solubility, causing the lipophilic fluorophenoxy tail to aggregate.

The Fix: Intermediate Dilution Protocol Do not jump directly from 10 mM DMSO to assay buffer. Use an intermediate step to lower the solvent concentration gradually while maintaining solubility.

Protocol:

  • Master Stock: Dissolve powder in 100% DMSO to 10 mM . (Store at -20°C, desiccated).

  • Intermediate Step: Dilute the Master Stock 1:10 into pure water or 50% DMSO/Water (not buffer yet) to create a 1 mM working solution.

    • Why? This lowers the DMSO concentration while avoiding the "salting out" effect of buffers.

  • Final Assay Dilution: Dilute the 1 mM working solution into your Assay Buffer (e.g., HEPES/HBSS) to the final screening concentration (e.g., 10 µM).

    • Result: Final DMSO is 0.1%, and the compound has equilibrated to the aqueous phase without crashing.

Q: The stock solution turned yellow/cloudy after freezing. Is it spoiled?

Diagnosis: HCl salts are hygroscopic.[1] If the DMSO stock was not sealed strictly, it absorbed atmospheric water. Upon freezing, the water crystallized or caused the salt to precipitate out of the DMSO. Action:

  • Thaw completely at 37°C and vortex vigorously.

  • If solids remain, sonicate for 5 minutes.

  • Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

Module 2: Surface Adsorption (The "Sticky Compound" Problem)

Q: My serial dilutions are non-linear, and I’m losing potency at low concentrations.

Diagnosis: Non-Specific Binding (NSB). The fluorophenoxy group makes the molecule "sticky." In standard polypropylene plates, the compound adsorbs to the plastic walls. By the time you reach the lower concentrations of your serial dilution, the actual concentration in the well is near zero.

The Fix: Detergents & Plate Selection

VariableRecommendationScientific Rationale
Plate Type Low-Binding Polystyrene (or Glass-coated)Polypropylene binds lipophilic amines aggressively.[1] Low-binding surfaces repel the hydrophobic tail.[1]
Pipette Tips Low-Retention Tips Prevents loss of compound during the physical transfer steps of serial dilution.[1]
Buffer Additive 0.01% BSA or 0.005% Tween-20 Carrier proteins (BSA) or surfactants (Tween) coat the plastic surfaces, occupying the binding sites so your drug stays in solution.[1]

Module 3: Assay Interference (pH & Toxicity)

Q: I see immediate cell toxicity at high concentrations (100 µM), even in short assays.

Diagnosis: Acidification Artifact. You are using a Hydrochloride (HCl) salt.[1] At 100 µM, the release of protons (H+) can overwhelm the buffer capacity of weak media (like unbuffered saline), dropping the pH to toxic levels (< 6.0). The cells aren't dying from the drug; they are dying from the acid.

The Fix: Buffer Capacity Check

  • Measure: Prepare a "mock" high-dose solution (100 µM compound in media) and measure pH.

  • Buffer: Ensure your assay buffer contains at least 10–25 mM HEPES (stronger than bicarbonate buffers in CO2-free conditions).[1]

  • Neutralization: If using very high concentrations (>1 mM), you may need to back-titrate the stock solution with equimolar NaOH, though strong buffering is usually sufficient.

Visual Workflows

Figure 1: Optimal Dilution Workflow

This diagram illustrates the "Step-Down" method to prevent precipitation and pH shock.

DilutionWorkflow cluster_0 Critical Control Point Solid Solid Powder (HCl Salt) DMSO_Stock Master Stock 10 mM in 100% DMSO Solid->DMSO_Stock Dissolve (Vortex) Inter_Stock Intermediate Stock 1 mM in Water/DMSO (1:1) DMSO_Stock->Inter_Stock 1:10 Dilution (Avoids Shock) Assay_Well Assay Well 10 µM in HEPES Buffer (+ 0.01% BSA) Inter_Stock->Assay_Well Final Dilution (Final DMSO < 1%)

Caption: The "Intermediate Stock" step prevents the hydrophobic "crash out" often seen when dumping concentrated DMSO stocks directly into saline buffers.

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix when assay results are inconsistent.

TroubleshootingTree Start Issue: Inconsistent Data Check_Solubility Is solution cloudy? Start->Check_Solubility Check_Plate Is curve shifted right? Check_Solubility->Check_Plate No Reduce_Conc Action: Lower Stock Conc. or Warm to 37°C Check_Solubility->Reduce_Conc Yes Check_pH Is high-dose toxic? Check_Plate->Check_pH No Add_BSA Action: Add 0.01% BSA Change to Low-Bind Plate Check_Plate->Add_BSA Yes (Potency Loss) Buffer_Up Action: Increase HEPES to 25mM Check_pH->Buffer_Up Yes Bio_Issue Action: Check Target Expression or Cell Health Check_pH->Bio_Issue No

Caption: Systematic isolation of solubility, adsorption, and pH artifacts before questioning biological activity.

References & Grounding

  • NIH Assay Guidance Manual. Compound Management and Solubility.

    • Standard for DMSO handling and serial dilution protocols.

    • Source: [1][2]

  • PubChem Compound Summary. Piperidine Hydrochloride Properties.

    • Physicochemical data on piperidine salts and solubility profiles.

    • Source: [1]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Authoritative text on "stickiness" (lipophilicity) and solubility optimization in drug discovery.

    • Source: [1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride

Welcome to the technical support center for 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride?

A1: The primary challenges stem from its amphiphilic nature, the basicity of the piperidine nitrogen, and the presence of a fluorine substituent. These factors can lead to issues with solubility, chromatographic performance (e.g., peak tailing), and the removal of structurally similar impurities. The hydrochloride salt form, while improving crystallinity, can also influence its solubility profile in various organic solvents.

Q2: How does the fluorine atom affect the purification process?

A2: The electron-withdrawing nature of the fluorine atom on the phenoxy ring can influence the overall polarity of the molecule. Additionally, fluorinated piperidines have been shown to prefer an axial conformation for the fluorine substituent, which could impact how the molecule interacts with stationary phases during chromatography.[1][2]

Q3: What are the most common impurities I should be aware of?

A3: Common impurities can include starting materials, reagents from the synthesis, diastereomers if a chiral center is present and not controlled, and by-products from side reactions. For instance, incomplete etherification or side reactions involving the piperidine ring are potential sources of impurities.[3]

Q4: Is it better to purify the free base or the hydrochloride salt?

A4: Often, it is advantageous to purify the compound as the free base and then convert it to the hydrochloride salt in the final step.[4] The free base is typically more soluble in a wider range of organic solvents, making it more amenable to standard chromatographic techniques. The final salt formation can then serve as an additional purification step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride.

Problem 1: Poor Crystallization or Oiling Out During Recrystallization

Symptoms:

  • The compound fails to precipitate from the solvent system.

  • An oil forms at the bottom of the flask instead of solid crystals.

Probable Causes:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, or the anti-solvent may be too poor, causing rapid precipitation of an amorphous solid or oil.

  • Presence of Impurities: Impurities can act as "eutectic melters," lowering the melting point and inhibiting crystal lattice formation.

  • Water Content: For the hydrochloride salt, the presence of excess water can sometimes hinder crystallization in organic solvents.

Solutions:

  • Solvent System Optimization:

    • Systematically screen for suitable recrystallization solvents. A good starting point for piperidine hydrochlorides is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., methanol, ethanol, isopropanol) paired with an anti-solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, acetone).[5]

    • Use a solvent gradient approach: dissolve the compound in a minimal amount of a good solvent and slowly add a poor solvent until turbidity is observed. Then, heat until the solution is clear and allow it to cool slowly.

  • Purification Prior to Crystallization:

    • If impurities are suspected, consider a preliminary purification step such as column chromatography of the free base.

  • Control of Nucleation and Crystal Growth:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. Rapid cooling often leads to smaller, less pure crystals.

    • Seeding: Introduce a small crystal of the pure compound to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

Problem 2: Significant Peak Tailing in Reverse-Phase HPLC Analysis

Symptoms:

  • Broad, asymmetric peaks in the HPLC chromatogram, making accurate quantification difficult.

Probable Causes:

  • Secondary Interactions: The basic piperidine nitrogen can interact with residual free silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Inappropriate pH of the Mobile Phase: If the pH of the mobile phase is too high, the piperidine will be in its free base form, which is more likely to exhibit strong secondary interactions.

Solutions:

  • Mobile Phase Modification:

    • Lower pH: Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will ensure the piperidine is protonated, minimizing interactions with silanol groups.

    • Use a "High Purity" Column: Modern HPLC columns are often end-capped to a greater extent, reducing the number of available free silanol groups.

  • Alternative Stationary Phases:

    • Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica-polymer column, which may have fewer active sites for secondary interactions.

Problem 3: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Fractions from the column still show the presence of impurities by TLC or HPLC analysis.

Probable Causes:

  • Insufficient Resolution: The chosen mobile phase may not be providing adequate separation between the product and the impurity.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Structurally Similar Impurities: Impurities with very similar polarity to the product are inherently difficult to separate.

Solutions:

  • Chromatography Optimization:

    • Mobile Phase Gradient: Employ a shallow gradient of a more polar solvent to improve separation. For normal phase chromatography (silica gel), a common mobile phase could be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the potential addition of a small amount of a base like triethylamine to reduce peak tailing of the free base.[6]

    • Different Adsorbent: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic).[7]

  • Convert to Free Base:

    • As previously mentioned, purifying the free base is often easier. The free base is less polar than the hydrochloride salt and will behave differently on the column. After purification of the free base, the hydrochloride salt can be reformed by treating a solution of the base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent (e.g., ethereal HCl or HCl in dioxane).[4]

Experimental Protocols

Protocol 1: Conversion to Free Base and Extraction
  • Dissolve the crude 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride in deionized water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring until the pH of the solution is basic (pH 9-10, check with pH paper).[5]

  • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

Protocol 2: Purification by Column Chromatography (Free Base)
  • Adsorbent: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent peak tailing.[6]

  • Procedure: a. Dry-load the crude free base onto a small amount of silica gel. b. Pack the column with the chosen eluent system. c. Carefully add the dry-loaded sample to the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of the Hydrochloride Salt
  • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • The hydrochloride salt should precipitate. If it does not, the solution may need to be cooled or a less polar co-solvent (anti-solvent) like diethyl ether can be added slowly until turbidity persists.[5]

  • Allow the mixture to stand, preferably at a low temperature (e.g., 4 °C), to allow for complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Solubility of 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride and its Free Base

SolventHydrochloride Salt SolubilityFree Base Solubility
WaterSoluble[8][9]Sparingly Soluble
MethanolSolubleVery Soluble
EthanolSolubleVery Soluble
IsopropanolSparingly SolubleSoluble
DichloromethaneSparingly SolubleVery Soluble
Ethyl AcetatePoorly SolubleSoluble
Diethyl EtherInsolubleSoluble
HexaneInsolubleSparingly Soluble

Note: This data is inferred from the general solubility of piperidine salts and free bases and should be experimentally verified.

Visualizations

Purification Workflow

Purification_Workflow cluster_start Crude Product cluster_purification Purification Strategy cluster_end Final Product Crude_HCl Crude Hydrochloride Salt Basification Basification & Extraction Crude_HCl->Basification Free_Base Crude Free Base Basification->Free_Base Chromatography Column Chromatography Free_Base->Chromatography Pure_Base Pure Free Base Chromatography->Pure_Base Salt_Formation Salt Formation (HCl) Pure_Base->Salt_Formation Pure_HCl Pure Hydrochloride Salt Salt_Formation->Pure_HCl

Caption: A typical workflow for the purification of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride.

Troubleshooting Decision Tree for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Solution1 Use Slower Cooling & Add Seed Crystal Oiling_Out->Solution1 Yes Success Successful Crystallization No_Crystals->Success No Solution3 Concentrate Solution & Re-cool No_Crystals->Solution3 Yes Solution2 Screen for a Better Solvent/Anti-solvent Pair Solution1->Solution2 Solution4 Add Anti-solvent Solution3->Solution4

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • A New Synthesis of Piperidine - Canadian Science Publishing. (n.d.).
  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.).
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.).
  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.).
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. (n.d.).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group. (n.d.).
  • Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica. (n.d.).

Sources

Optimization

Technical Support Center: 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Welcome to the technical support center for 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions concerning the experimental use of this compound, with a specific focus on the critical role of pH in its biological activity.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your experiments. The solutions provided are grounded in chemical principles and best practices for handling amine-containing compounds.

Question 1: I'm observing inconsistent results in my cell-based or enzyme activity assays. Could pH be the culprit?

Answer:

Absolutely. Inconsistent results are a classic indicator of suboptimal or fluctuating pH in your experimental setup. The activity of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is intrinsically linked to its ionization state, which is dictated by the pH of the surrounding medium.

The key functional group in this molecule is the piperidine ring, which contains a secondary amine. This amine can exist in two states: a protonated, positively charged form (the piperidinium ion) and a neutral, free base form.[1][2] The equilibrium between these two states is governed by the solution's pH and the pKa of the piperidine nitrogen.

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, charged form.

  • At high pH (basic conditions): The equilibrium favors the neutral, free base form.

Why this matters for activity:

  • Target Interaction: The biological target of your compound may preferentially bind to either the charged or the neutral form. For instance, if the binding pocket contains acidic residues, the positively charged piperidinium ion might form crucial ionic bonds.[3]

  • Membrane Permeability: For cell-based assays, the neutral form is generally more lipophilic and can more easily cross cell membranes to reach intracellular targets.[3] The charged form will have significantly reduced membrane permeability.

Troubleshooting Steps:

  • Verify Buffer pH: Do not assume the pH of your media or buffer is correct. Measure it immediately before each experiment.

  • Ensure Adequate Buffering Capacity: Your chosen buffer must be effective at the desired experimental pH. If your assay components (e.g., cell culture media, lysate) alter the pH, you may need a buffer with a higher concentration or a different buffer system altogether.

  • Standardize pH Across All Experiments: Ensure that the final pH is identical across all wells, plates, and experimental repeats.

Below is a diagram illustrating the pH-dependent equilibrium of the piperidine moiety.

pH_Equilibrium cluster_conditions Solution pH Protonated Piperidinium (Charged) More Water Soluble Neutral Free Base (Neutral) More Membrane Permeable Protonated->Neutral + OH⁻ (Deprotonation) Neutral->Protonated + H⁺ (Protonation) Low_pH Low pH (e.g., < pKa) High_pH High pH (e.g., > pKa) workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a set of buffers (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) C Add compound to each buffer to achieve the final desired concentration A->C B Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or water) B->C D Run your standard biological assay (e.g., enzyme inhibition, cell viability) C->D E Measure the biological response at each pH value D->E F Plot biological activity vs. pH E->F G Determine the optimal pH range for activity F->G

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 3-((2-Fluorophenoxy)methyl)piperidine HCl

Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Resistance Mechanisms in Cell-Based Assays Executive Summary Welcome to the technical support hub for 3-((2-Fluorophenoxy)methyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Resistance Mechanisms in Cell-Based Assays

Executive Summary

Welcome to the technical support hub for 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride . If you are observing resistance or shifting IC50 values in your cell lines, it is critical to look beyond simple target mutation.

Based on its structure, this compound is a Lipophilic Cationic Amphiphile (LCA) . The piperidine nitrogen (typically pKa ~9–10) combined with the lipophilic fluorophenoxy ether tail predisposes this molecule to two specific non-genomic resistance mechanisms: Lysosomal Sequestration and P-glycoprotein (P-gp) Efflux .

This guide prioritizes these physicochemical barriers before addressing genomic target modification.

Module 1: The "Phantom" Resistance (Lysosomal Sequestration)

The Issue: You observe a loss of potency (right-shifted dose-response), but the target protein is not mutated. In fluorescence microscopy (if using a tagged analog), you see punctate, vesicular staining rather than diffuse cytosolic distribution.

The Mechanism: 3-((2-Fluorophenoxy)methyl)piperidine is a weak base. It diffuses freely through membranes in its neutral form. Once it enters the acidic environment of the lysosome (pH ~4.5–5.0), the piperidine nitrogen becomes protonated. The charged molecule cannot diffuse back out, becoming "trapped" and reducing the effective concentration at the cytosolic target by up to 1000-fold [1].

Diagnostic Workflow: Ion Trapping

Use the following Graphviz diagram to visualize the sequestration logic and validation steps.

LysosomalTrapping Compound Neutral Compound (Cytosol pH 7.2) Lysosome Lysosome Entry (Diffusion) Compound->Lysosome Protonation Protonation (pH 5.0) (R-NH+) Lysosome->Protonation H+ High Trapping Sequestration (Cannot Exit) Protonation->Trapping Target Reduced Target Engagement Trapping->Target  Low [Conc] BafA1 Add Bafilomycin A1 (Inhibits V-ATPase) BafA1->Lysosome  Blocks Acidification Release pH Neutralization & Compound Release BafA1->Release Release->Target  Restores Potency

Figure 1: Mechanism of Lysosomal Trapping and reversal strategy using V-ATPase inhibitors.

Validation Protocol: The Lysosomal Reset

Objective: Confirm if resistance is due to sequestration.

  • Preparation:

    • Control Group: Cells + Compound (Standard IC50 curve).

    • Experimental Group: Cells + Compound + Bafilomycin A1 (BafA1) .[1]

  • Dosing:

    • Pre-treat cells with 10–50 nM BafA1 for 30 minutes. Note: Do not exceed 100 nM to avoid intrinsic toxicity.

    • Alternatively, use 10 mM NH₄Cl (Ammonium Chloride) as a weak base competitor.

  • Execution:

    • Add 3-((2-Fluorophenoxy)methyl)piperidine HCl at varying concentrations.

    • Incubate for the standard assay duration (e.g., 24–48 hours).

  • Analysis:

    • If the IC50 shifts left (potency is restored) in the presence of BafA1, your resistance is driven by lysosomal trapping [2].

Module 2: Transporter-Mediated Efflux (MDR1/P-gp)

The Issue: The cell line shows cross-resistance to other lipophilic drugs (e.g., Paclitaxel, Doxorubicin). The resistance is reversed by Verapamil or Zosuquidar.

The Mechanism: The fluorophenoxy-piperidine motif is a pharmacophore often recognized by ABCB1 (P-glycoprotein/MDR1) . The transporter actively pumps the compound out of the cell before it can engage its target.

Diagnostic Data Comparison
FeatureLysosomal TrappingP-gp Efflux
ATP Dependence No (Passive pH gradient)Yes (Active Transport)
Inhibitor Bafilomycin A1 / NH₄ClVerapamil / Zosuquidar
Temperature Sensitivity Occurs at 4°C (reduced) and 37°CBlocked at 4°C (Enzyme inactive)
Cell Type Universal (All eukaryotic cells)Specific (MDR+ lines, e.g., KB-V1)
Validation Protocol: Efflux Inhibition Assay

Objective: Determine if the compound is a P-gp substrate.

  • Seeding: Plate cells (e.g., MDCK-MDR1 or resistant tumor lines) at 5,000 cells/well.

  • Inhibitor Treatment:

    • Arm A: Vehicle (DMSO).[2]

    • Arm B: Zosuquidar (0.5 µM) (highly specific P-gp inhibitor) or Verapamil (10 µM) .

  • Compound Treatment: Apply 3-((2-Fluorophenoxy)methyl)piperidine HCl in a dose-response format.

  • Readout: Measure cell viability (MTT/CellTiter-Glo) or target engagement.

  • Calculation:

    • Calculate the Resistance Reversal Ratio (RRR) :

      
      
      
    • RRR > 3.0 indicates significant efflux-mediated resistance [3].

Module 3: Troubleshooting & FAQ
Decision Tree for Resistance Analysis

Troubleshooting Start Observed Resistance (High IC50) CheckBaf Test: Co-treat with 50 nM Bafilomycin A1 Start->CheckBaf ResultBaf Did Potency Restore? CheckBaf->ResultBaf Trapping Cause: Lysosomal Trapping Action: Modify Lead (Lower pKa) ResultBaf->Trapping Yes CheckPgp Test: Co-treat with Zosuquidar/Verapamil ResultBaf->CheckPgp No ResultPgp Did Potency Restore? CheckPgp->ResultPgp Efflux Cause: P-gp Efflux Action: Use Inhibitor or Encapsulate ResultPgp->Efflux Yes Genomic Cause: Target Mutation or Pathway Bypass ResultPgp->Genomic No

Figure 2: Systematic troubleshooting workflow for characterizing resistance mechanisms.

Frequently Asked Questions

Q: Can I prevent lysosomal trapping without adding inhibitors? A: Not easily in cell culture. However, chemically, you can modify the piperidine ring. Adding electron-withdrawing groups (e.g., fluorine) adjacent to the nitrogen can lower the pKa. If the pKa drops below 7.0, lysosomal accumulation decreases significantly [4].

Q: My compound precipitates when I add it to the media. Is this resistance? A: This is "pseudo-resistance." The hydrochloride salt of lipophilic amines can salt-out in high-phosphate media (like RPMI).

  • Fix: Predilute the compound in DMSO to 1000x, then spike into media with rapid vortexing. Ensure final DMSO is <0.5%.[1][2]

Q: Is this compound a PARP inhibitor? A: While the structure resembles fragments of certain PARP inhibitors or P7C3-like neuroprotective agents, its activity profile is distinct. Always validate the target engagement using a Western Blot for downstream effectors (e.g., phosphorylation status) rather than relying solely on phenotypic survival.

References
  • De Duve, C., et al. (1974). "Lysosomotropic agents."[3] Biochemical Pharmacology. Explains the fundamental mechanism of weak base accumulation in acidic organelles.

  • Kaufmann, A.M., & Krise, J.P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences. Defines the protocol for using Bafilomycin A1 to reverse resistance.

  • Szakács, G., et al. (2006). "Targeting multidrug resistance in cancer."[2] Nature Reviews Drug Discovery. Authoritative review on P-gp/MDR1 efflux mechanisms and reversal strategies.

  • Manallack, D.T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Provides data on how pKa modification affects subcellular distribution.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Profile: Paroxetine vs. 3-((2-Fluorophenoxy)methyl)piperidine HCl

This guide provides an objective, technical comparison between the clinically established antidepressant Paroxetine and the structural analog 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride .[1] This analysis focuses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between the clinically established antidepressant Paroxetine and the structural analog 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride .[1]

This analysis focuses on the Structure-Activity Relationship (SAR) , demonstrating why the 3,4-disubstituted piperidine scaffold (Paroxetine) is essential for nanomolar affinity to the Serotonin Transporter (SERT), whereas the monosubstituted analog serves primarily as a low-potency fragment or chemical building block.[1]

[1][2]

Executive Summary

  • Paroxetine is a potent, selective serotonin reuptake inhibitor (SSRI) with a

    
     of ~0.05 nM at the SERT.[1][2] Its efficacy derives from a specific stereochemical arrangement ((3S, 4R)) of a 4-(4-fluorophenyl)  group and a 3-((1,3-benzodioxol-5-yloxy)methyl)  group.[1]
    
  • 3-((2-Fluorophenoxy)methyl)piperidine HCl is a simplified structural analog .[1][3] It retains the piperidine core and an aryloxy-methyl ether linkage but lacks the critical 4-aryl substituent .[3]

Molecular Architecture & SAR Analysis

The efficacy gap is best understood through the "Two-Point Pharmacophore" model of SERT inhibition.

Structural Comparison Table
FeatureParoxetine (Standard) 3-((2-Fluorophenoxy)methyl)piperidine HCl
Core Scaffold Piperidine (Secondary Amine)Piperidine (Secondary Amine)
C3 Substituent (1,3-Benzodioxol-5-yloxy)methyl(2-Fluorophenoxy)methyl
C4 Substituent 4-Fluorophenyl (Critical Anchor) Hydrogen (Missing)
Stereochemistry (3S, 4R) - transRacemic or unspecified (usually C3 chiral)
Molecular Weight 329.37 g/mol (Free base)~209.26 g/mol (Free base)
Primary Target SERT (High Affinity)Weak/Non-selective (NET/DAT potential)
Mechanism of Action: The Missing Anchor

Paroxetine binds to the central substrate-binding site (S1) of the serotonin transporter.[1]

  • Subsite A: The piperidine nitrogen interacts with Asp98 .[1][3]

  • Subsite B: The 4-fluorophenyl ring (present only in Paroxetine) fits into a hydrophobic pocket lined by Tyr176 and Ile172 , locking the transporter in an inhibited conformation.[1]

  • Subsite C: The ether-linked aryl group (benzodioxole or 2-fluorophenyl) occupies a secondary hydrophobic region.[1][3]

The Analog's Failure: Without the C4-phenyl group, the 3-((2-Fluorophenoxy)methyl)piperidine molecule cannot stabilize the high-affinity conformation.[1] It functions merely as a "fragment" with transient binding capability.[1][3]

Pharmacological Profiling & Data

The following data contrasts the established potency of Paroxetine with the predicted activity of monosubstituted piperidine analogs (based on viloxazine and femoxetine SAR data).

Comparative Efficacy Data
ParameterParoxetine Analog (Est.) Impact of Difference
SERT

(Binding Affinity)
0.05 nM [1]> 1,000 nM [2]4-Aryl group is essential for nM potency.[3]
NET

(Norepinephrine)
350 nM~5,000 nMAnalog may show weak, balanced uptake inhibition.[1]
Selectivity (SERT/NET) Highly Selective (>1000x)Low SelectivityLoss of specificity.[1][3]
Clinical Status FDA Approved (MDD, GAD, OCD)Research Chemical / IntermediateNo therapeutic application.[1]

Note on Analog Activity: Research into 3-[(2-ethoxyphenoxy)methyl]piperidine (a very close structural relative) suggests these compounds possess weak antidepressant activity comparable to viloxazine , which acts via weak NET inhibition rather than potent SERT blockade [2].[1]

Visualization: The Pharmacophore Gap[1]

The following diagram illustrates the "Lock and Key" deficit. Paroxetine engages two distinct hydrophobic pockets (P1, P2), whereas the analog can only engage one, leading to unstable binding.[1]

G cluster_0 SERT Binding Pocket (S1 Site) Asp98 Asp98 (Ionic Anchor) SubsiteB Subsite B (Hydrophobic) SubsiteC Subsite C (Aromatic) Parox Paroxetine (High Efficacy) Parox->Asp98 Piperidine NH Parox->SubsiteB 4-Fluorophenyl (STRONG) Parox->SubsiteC Benzodioxole Analog 3-((2-F)methyl)piperidine (Low Efficacy) Analog->Asp98 Piperidine NH Analog->SubsiteB MISSING INTERACTION Analog->SubsiteC 2-Fluorophenyl

Caption: Interaction map showing Paroxetine's dual-site engagement vs. the Analog's failure to engage Subsite B, resulting in low affinity.

Experimental Protocols

To experimentally validate the efficacy difference, the following Radioligand Binding Assay is the industry standard. This protocol ensures self-validation by using Paroxetine as the positive control.[1][3]

Protocol: SERT Radioligand Competition Assay

Objective: Determine the


 of the test compound (Analog) by displacing 

-Paroxetine.

Reagents:

  • Source: Rat cortical membranes or HEK-293 cells expressing hSERT.[3]

  • Radioligand:

    
    -Paroxetine (Specific Activity ~80 Ci/mmol).[1][3]
    
  • Test Compounds: Paroxetine (Control), 3-((2-Fluorophenoxy)methyl)piperidine HCl.[1][3]

Workflow:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.[1][3] Centrifuge at 48,000 x g.[1][3]

  • Incubation:

    • Mix 100 µL Membrane suspension + 50 µL

      
      -Paroxetine (0.5 nM final) + 50 µL Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Fluoxetine.[1][3]

    • Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Specific Binding vs. Log[Concentration].

    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Calculate

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[1]

Expected Result:

  • Paroxetine: Sigmoidal curve with

    
    .[1][3]
    
  • Analog: Right-shifted curve with

    
    .
    

Synthesis & Purity Context

For researchers encountering 3-((2-Fluorophenoxy)methyl)piperidine, it is vital to distinguish its origin.

  • As a Building Block: It is often synthesized via the reduction of 3-((2-fluorophenoxy)methyl)pyridine followed by resolution.[1][3] It serves as a scaffold for generating novel library compounds but is not an active pharmaceutical ingredient (API) itself.[1][3]

  • As an Impurity: In the synthesis of Paroxetine, if the 4-arylation step fails or if a des-aryl impurity is carried forward, this compound (or the benzodioxole equivalent) may appear.[1] It represents a "process failure" impurity that dilutes efficacy.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43815, Paroxetine.[1][3] Retrieved from [Link][1]

  • Melloni, P., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[1][3] Synthesis and antidepressant activity.[1][3][2][4] Journal of Medicinal Chemistry, 30(1), 222–225. Retrieved from [Link]

  • Coleman, J. A., et al. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter.[1] Nature, 532(7599), 334–339.[1] Retrieved from [Link]

Sources

Comparative

cross-reactivity profile of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Technical Assessment: Cross-Reactivity & Pharmacological Profiling of 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride Executive Summary: The Scaffold Perspective 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity & Pharmacological Profiling of 3-((2-Fluorophenoxy)methyl)piperidine Hydrochloride

Executive Summary: The Scaffold Perspective

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride (CAS: 614731-30-5) represents a critical "privileged scaffold" in medicinal chemistry, specifically within the class of 3-substituted piperidines.[1] Unlike fully elaborated drugs (e.g., Paroxetine), this compound serves as a high-value fragment or intermediate.[1] Its cross-reactivity profile is defined not by a single target, but by its potential to interact with the Monoamine GPCR family (Serotonin, Dopamine, Norepinephrine) due to its pharmacophore: a basic amine linked to a lipophilic aromatic ring.[1]

This guide analyzes the compound’s pharmacological behavior, comparing it against non-fluorinated analogs and 4-substituted derivatives, and outlines the mandatory screening protocols required to mitigate off-target risks (e.g., hERG inhibition) during lead optimization.[1]

Structural Logic & Pharmacological Causality[1]

To understand the cross-reactivity of this compound, one must analyze its structural interaction potential.[1]

  • The Piperidine "Warhead": The secondary amine (protonated at physiological pH 7.[1]4) mimics the positively charged nitrogen of endogenous neurotransmitters (serotonin, dopamine), forming a salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) of aminergic GPCRs.[1]

  • The 2-Fluorophenoxy Tail:

    • Metabolic Blockade: The fluorine atom at the ortho position blocks metabolic hydroxylation, a common clearance route for phenoxy ethers, thereby extending half-life compared to the unsubstituted parent.[1]

    • Electronic Effect: Fluorine is electron-withdrawing, reducing the electron density of the aromatic ring.[1] This often reduces "promiscuous" pi-cation interactions compared to electron-rich rings, potentially improving selectivity.[1]

Predicted Cross-Reactivity Map (The "Sticky" Profile)

Due to its low molecular weight and lipophilic nature, this scaffold is prone to "off-target" hits in early screening.[1]

  • Primary Risks (High Affinity): 5-HT2A, 5-HT2C, Alpha-1 Adrenergic Receptors.[1]

  • Secondary Risks (Safety): hERG Potassium Channel (Cardiotoxicity), Sigma-1 Receptor.[1]

Comparative Analysis: Performance vs. Alternatives

This section compares the 3-((2-Fluorophenoxy)methyl)piperidine scaffold against its two primary developmental alternatives: the Unsubstituted Analog (cheaper, less stable) and the 4-Aryl "Paroxetine-like" Scaffold (higher potency, higher complexity).[1]

Table 1: Physicochemical & Pharmacological Comparison

FeatureTarget Product (2-Fluoro)Alternative A (Unsubstituted Phenoxy)Alternative B (4-(4-Fluorophenyl) Subst.)[1]
Structure 3-((2-F-Phenoxy)methyl)pip.3-(Phenoxymethyl)piperidineParoxetine-like Core
Metabolic Stability High (Blocked ortho-site)Low (Rapid hydroxylation)Medium (Depends on CYP2D6)
Lipophilicity (cLogP) ~2.4 (Optimal for BBB)~2.1~3.5 (High, risk of nonspecific binding)
Target Selectivity Moderate (Scaffold promiscuity)Low (High promiscuity)High (Locked conformation)
hERG Risk ModerateModerateHigh (Due to increased lipophilicity)
Primary Utility Fragment/Lead OptimizationNegative ControlLate-stage Drug Candidate

Key Insight: The 2-Fluoro derivative offers the optimal balance for a starting scaffold.[1] It provides enough metabolic stability to survive initial in vivo screens (unlike Alternative A) without the excessive lipophilicity and synthesis complexity of Alternative B.[1]

Experimental Protocols: Validating the Profile

To rigorously define the cross-reactivity profile, the following self-validating workflows are required. These protocols move beyond simple binding to functional safety assessment.[1]

Protocol A: The "SafetyScreen44" Binding Assay (Broad Panel)

Objective: Determine the affinity (


) of the compound across 44 critical targets (GPCRs, Transporters, Ion Channels) to predict side effects.[1]
  • Preparation: Dissolve 3-((2-Fluorophenoxy)methyl)piperidine HCl in DMSO to 10 mM stock.

  • Primary Screen: Test at a single concentration of 10 µM in duplicate.

    • Criterion: >50% inhibition of radioligand binding triggers

      
       determination.[1]
      
  • Secondary Screen (

    
     Determination): 
    
    • Generate 8-point concentration-response curves (0.1 nM to 10 µM).

    • Controls: Use Chlorpromazine (promiscuous positive control) and DMSO (negative).[1]

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its affinity.[1]
Protocol B: Functional hERG Inhibition (Patch Clamp)

Objective: Assess cardiotoxicity risk (QTc prolongation).[1] Piperidines are notorious hERG blockers.[1]

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Method: Whole-cell patch-clamp electrophysiology.[1]

  • Perfusion: Apply compound at 0.1, 1, 10, and 30 µM .

  • Stimulation: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail current.

  • Readout: Measure reduction in peak tail current amplitude.

    • Validation:E-4031 (Positive Control) must show IC50 ~10-100 nM.[1]

    • Acceptance Criteria: If IC50 < 10 µM, the scaffold requires structural modification (e.g., reducing lipophilicity or basicity).[1]

Visualization: Cross-Reactivity Pathway[1]

The following diagram illustrates the logical flow from the chemical scaffold to potential off-target effects, guiding the screening strategy.

CrossReactivityPathway Scaffold 3-((2-Fluorophenoxy) methyl)piperidine Pharmacophore Pharmacophore: Basic Amine + Aromatic Linker Scaffold->Pharmacophore Defines Targets Primary Targets (Serotonin/NE Transporters) Pharmacophore->Targets Intended Binding OffTargets Off-Target Risks Pharmacophore->OffTargets Promiscuous Binding hERG hERG Channel (Cardiotoxicity) OffTargets->hERG Alpha1 Alpha-1 Adrenergic (Hypotension) OffTargets->Alpha1 Sigma Sigma Receptors (Psychotomimetic) OffTargets->Sigma Screen Screening Strategy: SafetyScreen44 + Patch Clamp hERG->Screen Assess via Alpha1->Screen Sigma->Screen

Figure 1: Pharmacological interaction map detailing the transition from the scaffold's pharmacophore to specific off-target risks and the required screening interventions.

References

  • Bowes, J., et al. (2012).[1] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922.[1] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Chapter on Scaffold Hopping and Privileged Structures). Link

  • BLDpharm. (2024).[1] "Product Datasheet: 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride." BLD Pharm.[1] Link

Sources

Validation

A Comparative In Vivo Efficacy Analysis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride: A Guide for Preclinical CNS Drug Discovery

This guide provides a comprehensive framework for validating the in vivo efficacy of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, a novel compound with a high probability of functioning as a selective serotonin r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, a novel compound with a high probability of functioning as a selective serotonin reuptake inhibitor (SSRI). Given its structural characteristics, particularly the piperidine moiety prevalent in many central nervous system (CNS) active agents, this compound warrants rigorous preclinical assessment for potential antidepressant and anxiolytic properties.[1][2][3] This document will objectively compare its potential performance with established SSRIs, namely Paroxetine and Fluoxetine, and provide detailed, validated experimental protocols to guide researchers in their in vivo studies.

Introduction to 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride and the Rationale for Comparison

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride belongs to a class of compounds containing a piperidine scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties and its presence in numerous clinically approved CNS drugs.[1] Its structural similarity to Paroxetine, a potent and well-characterized SSRI, strongly suggests a similar mechanism of action: the inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.[4][5][6] This enhancement of serotonergic neurotransmission is the cornerstone of treatment for major depressive disorder (MDD) and anxiety disorders.[6][7]

The validation of this compound's in vivo efficacy is crucial for its progression as a potential therapeutic agent. This guide will, therefore, focus on a direct comparison with Paroxetine, a widely studied SSRI, and Fluoxetine, another prominent member of this class, to benchmark its performance in established preclinical models of depression and anxiety.

Comparative Analysis of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride and Alternative SSRIs

The table below provides a comparative overview of the subject compound and the selected alternatives. The data for 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride is hypothesized based on its structural class and will be validated through the experimental protocols detailed in the subsequent sections.

Feature3-((2-Fluorophenoxy)methyl)piperidine hydrochloride (Hypothesized)ParoxetineFluoxetine
Primary Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI)Selective Serotonin Reuptake Inhibitor (SSRI)[4][5]Selective Serotonin Reuptake Inhibitor (SSRI)[8]
Therapeutic Indications Potential for Major Depressive Disorder and Anxiety DisordersMajor Depressive Disorder, Obsessive-Compulsive Disorder, Panic Disorder, Social Anxiety Disorder[4][5]Major Depressive Disorder, Obsessive-Compulsive Disorder, Panic Disorder, Bulimia Nervosa
Common In Vivo Models for Efficacy Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM)Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM)[4][5][9][10]Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM)[8][11]
Key Pharmacokinetic Feature Expected to cross the blood-brain barrier due to the piperidine scaffold[1]Well-absorbed orally, undergoes extensive first-pass metabolism[12]Longer half-life compared to other SSRIs[8]
Experimental Protocols for In Vivo Efficacy Validation

The following protocols are standard, validated methods for assessing antidepressant-like and anxiolytic-like activity in rodent models.[13][14][15] The choice of these models is based on their predictive validity for antidepressant and anxiolytic efficacy in humans.[16][17]

The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[14][18] The underlying principle is that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to prolong the active escape-oriented behaviors (swimming and climbing) and reduce the duration of immobility.[18]

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase A Animal Acclimatization (1 week) B Randomization into Groups (Vehicle, Test Compound, Positive Control) A->B C Drug Administration (e.g., 30-60 min pre-test) B->C D Place Mouse in FST Cylinder (25°C water, 6 min) C->D E Video Recording of Behavior D->E F Score Immobility Time (last 4 minutes of the test) E->F G Statistical Analysis (e.g., ANOVA) F->G

Caption: Workflow for the Forced Swim Test.

Step-by-Step Protocol:

  • Apparatus: A transparent Plexiglas cylinder (20 cm in height, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[19]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. They should be habituated to the animal facility for at least one week before the experiment.

  • Drug Administration: Administer 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, Paroxetine (positive control), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Procedure:

    • Gently place each mouse into the cylinder of water.[20]

    • The total test duration is 6 minutes.[18][21]

    • Behavior is typically recorded for the entire duration, but only the last 4 minutes are scored for immobility.[19]

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: The duration of immobility is measured by a trained observer blinded to the treatment groups or by automated video tracking software. A significant decrease in immobility time in the test compound group compared to the vehicle group indicates antidepressant-like activity.

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[22][23][24][25] The test is based on the natural aversion of rodents to open and elevated spaces.[22][25][26] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.[24]

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase A Animal Acclimatization (1 week) B Randomization into Groups (Vehicle, Test Compound, Positive Control) A->B C Drug Administration (e.g., 30-60 min pre-test) B->C D Place Mouse in Center of EPM (facing an open arm, 5 min) C->D E Video Recording of Exploration D->E F Score Time and Entries in Open and Closed Arms E->F G Statistical Analysis (e.g., t-test or ANOVA) F->G

Caption: Workflow for the Elevated Plus Maze Test.

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor. For mice, the arms are typically 30 cm long and 5 cm wide. The closed arms have 15 cm high walls.

  • Animals: Male BALB/c mice (8-10 weeks old) are often used due to their higher baseline anxiety levels compared to other strains.

  • Drug Administration: Administer 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, Paroxetine (positive control), or vehicle i.p. 30-60 minutes before the test.

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[24]

    • Allow the mouse to explore the maze for 5 minutes.[23][24]

    • The behavior is recorded by an overhead video camera.

  • Data Analysis: The following parameters are scored using automated tracking software or by a blinded observer:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity). An increase in the percentage of time spent in the open arms and the percentage of open arm entries indicates anxiolytic-like effects.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness and reproducibility of the experimental data, the following measures are essential:

  • Positive Controls: The inclusion of a well-characterized SSRI like Paroxetine is critical to validate the sensitivity of the experimental models to the expected pharmacological effect.

  • Blinding: The experimenter conducting the behavioral tests and scoring the data should be blinded to the treatment conditions to minimize observer bias.

  • Randomization: Animals must be randomly assigned to treatment groups to avoid systematic bias.

  • Control for Locomotor Activity: In both the FST and EPM, it is crucial to assess general locomotor activity. A compound that non-specifically increases motor activity could be misinterpreted as having antidepressant or anxiolytic effects. The total distance traveled in the EPM or a separate open field test can be used for this purpose.

Conclusion

3-((2-Fluorophenoxy)methyl)piperidine hydrochloride represents a promising candidate for a novel SSRI. The in vivo efficacy validation protocols detailed in this guide provide a robust framework for its preclinical assessment. By directly comparing its performance against established drugs like Paroxetine and Fluoxetine in validated behavioral models, researchers can generate the high-quality, reproducible data necessary to advance this compound through the drug development pipeline. The emphasis on rigorous experimental design, including appropriate controls and blinded analysis, will ensure the scientific integrity of the findings.

References

  • Kilts, C. (2003). In vivo neuroimaging correlates of the efficacy of paroxetine in the treatment of mood and anxiety disorders. Psychopharmacology bulletin, 37 Suppl 1, 19-28. [Link]

  • MedWorks Media. (2003). In Vivo Neuroimaging Correlates of the Efficacy of Paroxetine in the Treatment of Mood and Anxiety Disorders. Psychopharmacology Bulletin. [Link]

  • Nishimura, H., et al. (2004). In vivo identification and characterization of binding sites for selective serotonin reuptake inhibitors in mouse brain. Life sciences, 76(1), 53-66. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • The Mouse Forced Swim Test. (n.d.). PubMed Central (PMC) - NIH. [Link]

  • Fuller, R. W., & Wong, D. T. (1987). Serotonin reuptake blockers in vitro and in vivo. The Journal of clinical psychopharmacology, 7(6 Suppl), 36S–43S. [Link]

  • Al-Suhaimi, E. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules (Basel, Switzerland), 27(16), 5122. [Link]

  • Steimer, T. (2011). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 13(1), 73–84. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Gether, U., et al. (2023). Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. The Journal of neuroscience : the official journal of the Society for Neuroscience, 43(13), 2339–2351. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1195. [Link]

  • Al-Amin, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 415-424. [Link]

  • Dhunmati, K., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]

  • protocols.io. (2025). Forced Swim Test Protocol. [Link]

  • James, G. M., et al. (2017). Effects of Selective Serotonin Reuptake Inhibitors on Interregional Relation of Serotonin Transporter Availability in Major Depression. Frontiers in human neuroscience, 11, 47. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • Wikipedia. (n.d.). Animal models of depression. [Link]

  • Abelaira, H. M., Réus, G. Z., & Quevedo, J. (2013). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Clinical practice and epidemiology in mental health : CP & EMH, 9, 137–141. [Link]

  • O'Leary, C., et al. (2019). SELECTIVE SEROTONIN RE-UPTAKE INHIBITORS: AN OVERVIEW. Psychiatria Danubina, 31(Suppl 3), 306–310. [Link]

  • Duda, W., et al. (2022). Paroxetine—Overview of the Molecular Mechanisms of Action. International journal of molecular sciences, 23(19), 11598. [Link]

  • Liu, X., et al. (2020). Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. Journal of enzyme inhibition and medicinal chemistry, 35(1), 386–397. [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. [Link]

  • ResearchGate. (2016). Animal models for screening anxiolytic-like drugs: a perspective. [Link]

  • Wu, Y., et al. (2022). Forced swim test. Bio-protocol, 12(12), e4449. [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. [Link]

  • Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. (n.d.). Europe PMC. [Link]

  • Wikipedia. (n.d.). SB-616234. [Link]

Sources

Comparative

confirming the structure of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride via spectroscopy

Structural Validation of 3-((2-Fluorophenoxy)methyl)piperidine HCl: A Comparative Spectroscopic Guide Executive Summary Objective: To provide a definitive spectroscopic framework for confirming the structure of 3-((2-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 3-((2-Fluorophenoxy)methyl)piperidine HCl: A Comparative Spectroscopic Guide

Executive Summary

Objective: To provide a definitive spectroscopic framework for confirming the structure of 3-((2-Fluorophenoxy)methyl)piperidine hydrochloride, distinguishing it from its free base form and potential regioisomers.

The Challenge: The piperidine ring presents complex aliphatic coupling patterns that often overlap in 1D NMR. Furthermore, confirming the hydrochloride salt formation—critical for solubility and bioavailability—requires distinguishing protonation states that are often subtle in standard CDCl₃ solutions due to aggregation.[1]

The Solution: This guide compares three primary validation tiers:

  • 1H NMR (Comparative Solvation): The definitive method for salt confirmation.[1]

  • 19F NMR: The high-specificity probe for the ortho-fluorine substitution.[1]

  • 2D NMR (COSY/HSQC): The resolution tool for the piperidine backbone.[1]

Tier 1: 1H NMR – The Salt Confirmation Protocol

The most critical distinction in drug development is between the Free Base (neutral) and the Hydrochloride Salt (cationic).

Mechanism of Action

Protonation of the secondary amine creates a piperidinium cation.[1] This positive charge exerts an inductive electron-withdrawing effect, significantly deshielding the protons on the carbons adjacent to the nitrogen (C2 and C6 positions).

Comparative Data: Free Base vs. HCl Salt

Note: Values are representative of 3-substituted piperidine scaffolds.

Proton EnvironmentFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Shift (Δ)Interpretation
NH (Amine) ~1.8 - 2.5 (Broad/Weak)8.5 - 9.5 (Broad Singlet) +7.0 Primary Indicator. Formation of

species.[1][2]
H-2 & H-6 (α-protons) 2.8 - 3.1 (Multiplets)3.2 - 3.5 (Broadened) +0.4Inductive deshielding from

.[1][2]
H-3 (Methine) ~1.8 - 2.0~2.1 - 2.3+0.2Slight downfield shift.[1][2]
O-CH₂ (Ether Link) 3.8 - 3.9 (Doublet)3.9 - 4.0 (Doublet)< 0.1Minimal effect (distant from N).[1][2]
Ar-H (Aromatic) 6.9 - 7.27.0 - 7.3< 0.1Unaffected by salt formation.[1][2]
Experimental Protocol: The "Solvent Switch" Validation

To conclusively prove the salt form, do not rely on CDCl₃ alone, as salts often aggregate or precipitate, yielding poor resolution.[2]

  • Sample A (Reference): Dissolve 5 mg of the Free Base in 600 µL CDCl₃ .

  • Sample B (Target): Dissolve 5 mg of the HCl Salt in 600 µL DMSO-d₆ .

    • Why DMSO? It breaks ion pairs, sharpening the

      
       signals that are otherwise invisible or extremely broad in chloroform.[1]
      
  • Observation: Look for the emergence of two exchangeable protons between 8.5–9.5 ppm in Sample B.

Tier 2: 19F NMR – The Ortho-Regiochemistry Probe

Confirming the position of the fluorine atom on the phenyl ring is best achieved via 19F NMR, which is devoid of background noise.

  • Target Signal: -130.0 to -135.0 ppm (relative to CFCl₃).[1][2][3]

  • Coupling Pattern: The fluorine signal will appear as a complex multiplet (ddd) due to coupling with adjacent aromatic protons (

    
     Hz).[1][2]
    

Differentiation from Isomers:

  • 2-Fluoro (Ortho): ~ -132 ppm (Strong coupling to H-3).[1][2]

  • 3-Fluoro (Meta): ~ -113 ppm.[1]

  • 4-Fluoro (Para): ~ -118 ppm.[1][2]

Critical Check: If the 19F signal is a singlet, the aromatic ring substitution pattern is incorrect (or the protons are decoupled). It must show splitting.

Tier 3: 2D NMR – Resolving the Piperidine Chair

The 3-substituted piperidine ring creates a complex set of diastereotopic protons (axial vs. equatorial).[1] 1D NMR often results in a "proton pile-up" between 1.2 and 1.9 ppm.[1]

Recommended Workflow: COSY & HSQC

Use Homonuclear Correlation Spectroscopy (COSY) to trace the spin system from the ether linkage back to the nitrogen.

NMR_Assignment_Flow Start Unknown Sample H1 1H NMR (DMSO-d6) Start->H1 F19 19F NMR Start->F19 Check1 NH2+ Peaks (8.5-9.5 ppm)? H1->Check1 Check2 19F Shift (-132 ppm)? F19->Check2 COSY 2D COSY Result_Salt CONFIRMED: HCl Salt COSY->Result_Salt Connectivity Verified Check1->Result_Salt Yes Result_Base CONFIRMED: Free Base Check1->Result_Base No Check2->COSY Yes Result_Iso REJECT: Regioisomer Check2->Result_Iso No

Caption: Logical decision tree for spectroscopic validation of 3-((2-Fluorophenoxy)methyl)piperidine HCl.

Key COSY Correlations to Look For:

  • Anchor Point: Identify the

    
     doublet (~4.0 ppm).[1]
    
  • Step 1: The

    
     protons correlate only to the H-3 methine proton (~2.2 ppm).[1]
    
  • Step 2: The H-3 methine correlates to three distinct multiplets: H-2(ax), H-2(eq), and H-4(ax/eq).[1][2]

  • Verification: If the

    
     correlates to an aromatic proton, the structure is incorrect (likely a direct C-O bond to the ring, not a methyl ether).[1]
    

Orthogonal Validation: IR & MS

While NMR is the gold standard for connectivity, IR is the fastest method to verify the salt state in solid form.

MethodFeatureExpected Observation (HCl Salt)Expected Observation (Free Base)
FT-IR N-H Stretch Broad, strong band (2400-3000 cm⁻¹) .[1][2] Often obscures C-H stretches.[1]Sharp, weak band (~3300 cm⁻¹) or absent if tertiary.[1][2][4]
FT-IR Ammonium Band Distinct "Combination bands" near 2000-2500 cm⁻¹.[1][2]Absent.
Mass Spec Molecular Ion [M+H]⁺ = 210.13 (Base Peak).[1][2] Note: HCl is lost in ESI source.[1][M+H]⁺ = 210.[1]13.

Note on Mass Spectrometry: ESI-MS cannot distinguish the salt from the free base because the salt dissociates in the mobile phase. MS is only useful for confirming the molecular weight (


).[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of NMR Samples
  • Dry the Salt: Ensure the HCl salt is dried in a vacuum oven at 40°C for 4 hours to remove hygroscopic water, which can broaden exchangeable proton signals.[1]

  • Solvent Choice: Use DMSO-d₆ (99.9% D) with 0.03% TMS v/v.[1][2]

  • Concentration: 5–10 mg per 0.6 mL solvent. High concentrations (>20 mg) can cause viscosity broadening in salts.[1]

Protocol B: 19F Parameter Setup
  • Pulse Sequence: zgfig (Inverse gated decoupling) is preferred to eliminate proton coupling for a cleaner singlet if quantification is needed, but for structural ID, use a coupled sequence to see the splitting pattern.[1][2]

  • Spectral Width: 200 ppm (centered at -120 ppm).[1][2]

  • Scans: 16–32 scans are usually sufficient due to the high sensitivity of 19F.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on N-H+ deshielding effects).

  • Dungan, C. H., & Van Wazer, J. R. (1976).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Source for Ar-F chemical shift ranges).

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[1][2] Principles of Instrumental Analysis. Cengage Learning.[1] (Validation of IR ammonium bands).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online] Available at: [Link] (Standard reference for chemical shift prediction).[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Detailed tables for piperidine ring coupling constants).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.